molecular formula C8H14O4 B576569 1-Acetoxy-7-oxabicyclo[4.1.0]heptane CAS No. 14161-46-7

1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Cat. No.: B576569
CAS No.: 14161-46-7
M. Wt: 174.19 g/mol
InChI Key: MPSCSLOLRZHGAD-UHFFFAOYSA-N
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Description

1-Acetoxy-7-oxabicyclo[4.1.0]heptane ( 14161-46-7) is a high-purity organic compound supplied with a minimum purity of 97% . It has a molecular formula of C 8 H 12 O 3 and a molecular weight of 156.18 g/mol . Key physical properties include a density of 1.0945 g/cm³ and a boiling point of 48 °C . Its synthesis, as referenced in the Journal of the American Chemical Society, involves reactions with chloroform . This compound is part of the 7-oxabicyclo[4.1.0]heptane family, a class of structures that are epoxides (cyclic ethers) known for their reactivity and utility in synthetic organic chemistry . Derivatives of this bicyclic scaffold are recognized as valuable synthetic intermediates, with documented applications in the research and development of pharmaceutical agents, serving as key building blocks in complex synthetic pathways . This product is intended For Research Use Only and is not for human or diagnostic use. It is available in various packaging sizes, from 1 gram to 25 kilograms, to support the scaling of laboratory work .

Properties

CAS No.

14161-46-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

acetic acid;7-oxabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C6H10O2.C2H4O2/c7-6-4-2-1-3-5(6)8-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4)

InChI Key

MPSCSLOLRZHGAD-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CCC2(C(C1)O2)O

Canonical SMILES

CC(=O)O.C1CCC2(C(C1)O2)O

Origin of Product

United States

Foundational & Exploratory

Structural Analysis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-Acetoxy-7-oxabicyclo[4.1.0]heptane is not well-documented in publicly available scientific literature. Consequently, this guide is based on a predictive analysis of its structural and spectroscopic properties, derived from the known data of the parent compound, 7-oxabicyclo[4.1.0]heptane, and established principles of organic spectroscopy. The experimental protocols described are based on standard, analogous chemical transformations.

Introduction

This compound is a bicyclic organic molecule featuring a cyclohexane ring fused to an epoxide, with an acetoxy substituent at one of the bridgehead carbons. This combination of a strained epoxide ring and a potentially labile ester functional group makes it an interesting target for synthetic chemistry and potentially as an intermediate in the development of novel therapeutics. The inherent ring strain of the bicyclo[4.1.0]heptane system, coupled with the electronic effects of the acetoxy group, is expected to significantly influence its reactivity and spectroscopic characteristics. This guide provides a detailed, albeit predictive, structural analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of the parent 7-oxabicyclo[4.1.0]heptane and the known substituent effects of an acetoxy group.

Predicted 1H NMR Data (CDCl3, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2, H51.20 - 1.50m-
H3, H41.75 - 2.05m-
H63.15d4.0
CH3 (Acetoxy)2.10s-
Predicted 13C NMR Data (CDCl3, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C185.0
C2, C520.0 - 25.0
C3, C425.0 - 30.0
C655.0
C=O (Acetoxy)170.0
CH3 (Acetoxy)21.0
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm-1)Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
C=O stretch (ester)1735 - 1750Strong
C-O stretch (ester)1230 - 1250Strong
C-O-C stretch (epoxide)850 - 950Medium
Predicted Mass Spectrometry (Electron Ionization, 70 eV) Data
m/zPredicted Relative Intensity (%)Proposed Fragment
1565[M]+
11440[M - CH2CO]+
99100[M - C2H3O2]+
4380[CH3CO]+

Proposed Experimental Protocols

The synthesis of this compound can be plausibly achieved through a two-step sequence involving the formation of an enol acetate followed by its epoxidation.

Synthesis of 1-Acetoxycyclohexene

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • Perchloric acid (70%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of cyclohexanone (1 equivalent) in ethyl acetate, add acetic anhydride (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid (70%).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield 1-acetoxycyclohexene.

Epoxidation of 1-Acetoxycyclohexene

Materials:

  • 1-Acetoxycyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-acetoxycyclohexene (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous sodium sulfite solution.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel.

Visualization of Structural Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Cyclohexanone Cyclohexanone EnolAcetate 1-Acetoxycyclohexene Cyclohexanone->EnolAcetate Ac₂O, H⁺ Epoxide This compound EnolAcetate->Epoxide m-CPBA NMR NMR Spectroscopy (¹H & ¹³C) Epoxide->NMR IR IR Spectroscopy Epoxide->IR MS Mass Spectrometry Epoxide->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane from Cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-acetoxy-7-oxabicyclo[4.1.0]heptane, a valuable bicyclic molecule with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the epoxidation of cyclohexene to yield 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), followed by the regioselective introduction of an acetoxy group at the C1 position. While the initial epoxidation is a well-established reaction, the subsequent C1-acetoxylation requires careful consideration of reaction conditions to achieve the desired regioselectivity.

I. Synthetic Pathway Overview

The overall transformation involves two key chemical steps:

  • Epoxidation of Cyclohexene: The double bond of cyclohexene is oxidized to form an epoxide ring, resulting in the formation of 7-oxabicyclo[4.1.0]heptane.

  • Regioselective Acetoxylation: An acetoxy group is introduced at the C1 position of the bicyclic epoxide. This guide proposes a plausible synthetic route for this challenging transformation.

Synthesis_Pathway Cyclohexene Cyclohexene Epoxide 7-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide) Cyclohexene->Epoxide Epoxidation Product This compound Epoxide->Product Regioselective Acetoxylation

Figure 1: Overall synthetic scheme for the conversion of cyclohexene to this compound.

II. Experimental Protocols

Step 1: Epoxidation of Cyclohexene to 7-Oxabicyclo[4.1.0]heptane

This step is well-documented in the scientific literature, with several effective methods available. The use of peroxy acids, such as magnesium monoperoxyphthalate (MMPP), is a common and high-yielding approach.[1]

Methodology: Epoxidation using Magnesium Monoperoxyphthalate (MMPP)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene in a suitable solvent such as a mixture of isopropanol and water.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of magnesium monoperoxyphthalate (MMPP) in water to the stirred cyclohexene solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cyclohexene) is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 7-oxabicyclo[4.1.0]heptane.

Quantitative Data for Epoxidation

Reagent/ParameterValue/ConditionReference
Starting MaterialCyclohexene[1]
Oxidizing AgentMagnesium Monoperoxyphthalate (MMPP)[1]
SolventIsopropanol/Water[1]
Reaction Temperature0-10 °C[1]
Typical YieldUp to 85%[1]
Step 2: Proposed Synthesis of this compound

The regioselective introduction of an acetoxy group at the C1 position of 7-oxabicyclo[4.1.0]heptane while preserving the epoxide ring is a challenging transformation. Direct acetolysis often leads to ring-opening products. Therefore, a multi-step approach involving the formation of a hydroxyl intermediate is proposed as a more controlled and plausible route.

Workflow for Proposed Acetoxylation

Acetoxylation_Workflow Epoxide 7-Oxabicyclo[4.1.0]heptane Hydroxy_intermediate 1-Hydroxy-7-oxabicyclo[4.1.0]heptane Epoxide->Hydroxy_intermediate Regioselective Hydroxylation Product This compound Hydroxy_intermediate->Product Acetylation

Figure 2: Proposed two-step workflow for the conversion of 7-oxabicyclo[4.1.0]heptane to the final product.

Methodology: Proposed Regioselective Hydroxylation and Acetylation

2a. Regioselective Hydroxylation to 1-Hydroxy-7-oxabicyclo[4.1.0]heptane (Proposed)

  • Rationale: The introduction of a hydroxyl group at the C1 position could potentially be achieved through a controlled oxidation or a directed C-H activation. This remains an area for further research and optimization.

2b. Acetylation of 1-Hydroxy-7-oxabicyclo[4.1.0]heptane (Standard Procedure)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-hydroxy-7-oxabicyclo[4.1.0]heptane intermediate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add a base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data for Proposed Acetylation

Reagent/ParameterValue/Condition
Starting Material1-Hydroxy-7-oxabicyclo[4.1.0]heptane
Acetylating AgentAcetic Anhydride or Acetyl Chloride
BaseTriethylamine or Pyridine
SolventDichloromethane or Tetrahydrofuran
Reaction Temperature0 °C to Room Temperature
Expected YieldModerate to High (dependent on substrate purity)

III. Data Summary

The following table summarizes the key quantitative data for the established and proposed reaction steps.

StepReactionKey ReagentsSolventTemperatureYield
1EpoxidationCyclohexene, MMPPIsopropanol/Water0-10 °CUp to 85%[1]
2 (Proposed)Acetylation1-Hydroxy-7-oxabicyclo[4.1.0]heptane, Acetic AnhydrideDichloromethane0 °C - RTNot Determined

IV. Conclusion and Future Directions

The synthesis of this compound from cyclohexene is a feasible two-step process. The initial epoxidation of cyclohexene is a high-yielding and well-understood reaction. The subsequent regioselective introduction of the acetoxy group at the C1 position presents a synthetic challenge. The proposed route via a 1-hydroxy intermediate offers a plausible and controllable pathway to the desired product.

Further research should focus on the development of a direct and efficient method for the C1-hydroxylation or C1-acetoxylation of 7-oxabicyclo[4.1.0]heptane. Investigating novel catalytic systems that can achieve high regioselectivity in the functionalization of the bicyclic epoxide core would be of significant interest to the scientific community, particularly for the synthesis of complex molecules for drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Acetoxy-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound containing an epoxide and an acetate ester functional group. This unique combination of functionalities makes it a potentially valuable intermediate in organic synthesis and drug development. A thorough spectroscopic characterization is paramount for confirming its structure and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H6 (epoxide)~3.1 - 3.3d~4.0
H2, H5 (ring CH₂)~1.8 - 2.2m-
H3, H4 (ring CH₂)~1.3 - 1.7m-
CH₃ (acetate)~2.1s-

Note: The proton numbering corresponds to the IUPAC nomenclature for the bicyclo[4.1.0]heptane ring system, with the acetoxy group at position 1. The protons on the epoxide ring (H6) are expected to be deshielded due to the electronegativity of the oxygen atom and ring strain. The acetate methyl protons will appear as a characteristic singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~170
C1 (quaternary C-O)~80
C6 (epoxide CH)~52
C7 (epoxide C)~50
C2, C5 (ring CH₂)~25 - 30
C3, C4 (ring CH₂)~18 - 22
CH₃ (acetate)~21

Note: The carbonyl carbon of the acetate group is the most deshielded. The carbons of the epoxide ring are expected in the 45-55 ppm region due to ring strain and the attached oxygen.

IR (Infrared) Spectroscopy Data

Table 3: Predicted Significant IR Absorptions

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (ester)1750 - 1735Strong, sharp stretch
C-O (ester)1300 - 1200Strong stretch
C-O-C (epoxide)1280 - 1230Symmetric ring breathing
C-O-C (epoxide)950 - 810Asymmetric stretch
C-O-C (epoxide)880 - 750Symmetric stretch
C-H (alkane)2960 - 2850Stretch

Note: The most characteristic peaks will be the strong carbonyl absorption of the acetate and the distinct C-O stretches of both the ester and the epoxide ring.

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentComments
172[C₈H₁₂O₃]⁺Molecular Ion (M⁺)
129[M - CH₃CO]⁺Loss of an acetyl radical
113[M - CH₃COO]⁺Loss of an acetoxy radical
97[C₆H₉O]⁺Further fragmentation of the ring
43[CH₃CO]⁺Acetyl cation (often a base peak)

Note: The molecular weight of this compound is 172.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion may be observed. Common fragmentation pathways include the loss of the acetyl or acetoxy groups.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to aid in structure elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder and press into a thin, transparent pellet.

    • Solution: Alternatively, dissolve the sample in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Data Acquisition: Place the sample in an FTIR (Fourier-transform infrared) spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the solvent or KBr pellet should be taken and subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. This is commonly done via direct infusion or by coupling with a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for causing fragmentation and providing structural information. Chemical Ionization (CI) is a softer technique that often preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation

An In-depth Technical Guide to the Stereoisomers of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a bicyclic epoxide, is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of complex molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, chiral resolution, and potential biological significance. Detailed experimental protocols and structured data are presented to facilitate its application in research and drug development.

Introduction to the Stereochemistry of this compound

The structure of this compound features a cyclohexane ring fused to an epoxide ring. The presence of multiple chiral centers gives rise to several stereoisomers. The stereochemistry of the acetoxy group at C1 and the relative orientation of the epoxide ring can result in different diastereomers and enantiomers. Understanding the spatial arrangement of these isomers is crucial as it significantly influences their chemical reactivity and biological activity.

The core structure, 7-oxabicyclo[4.1.0]heptane, also known as cyclohexene oxide, is a bicyclic system with inherent ring strain, making the epoxide ring susceptible to nucleophilic attack. The stereochemical outcome of such reactions is often dictated by the stereochemistry of the starting epoxide.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_R (1R,6S)-1-Acetoxy- 7-oxabicyclo[4.1.0]heptane trans_R (1R,6R)-1-Acetoxy- 7-oxabicyclo[4.1.0]heptane cis_R->trans_R Diastereomers cis_S (1S,6R)-1-Acetoxy- 7-oxabicyclo[4.1.0]heptane trans_S (1S,6S)-1-Acetoxy- 7-oxabicyclo[4.1.0]heptane cis_S->trans_S Diastereomers Racemic Mixture Racemic Mixture Racemic Mixture->cis_R Enantiomers Racemic Mixture->cis_S Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Synthesis and Chiral Resolution

The synthesis of this compound stereoisomers can be achieved through the epoxidation of a suitable cyclohexene precursor, such as 1-acetoxycyclohexene. The stereoselectivity of the epoxidation can be influenced by the choice of oxidizing agent and the presence of chiral catalysts.

A common method for obtaining enantiomerically pure epoxides is through the kinetic resolution of a racemic mixture. Enzymatic resolution using lipases or epoxide hydrolases is a powerful technique for this purpose.[1]

General Synthetic Approach

A plausible synthetic route starts from cyclohexenone, which is first reduced to the corresponding allylic alcohol. Acetylation followed by epoxidation yields the target racemic mixture of this compound.

synthesis_workflow A Cyclohexenone B Reduction (e.g., NaBH4) A->B C Cyclohex-2-en-1-ol B->C D Acetylation (Acetic Anhydride, Pyridine) C->D E 1-Acetoxycyclohexene D->E F Epoxidation (e.g., m-CPBA) E->F G Racemic this compound F->G H Enzymatic Resolution (e.g., Lipase) G->H I Enantiomerically Enriched (1R,6S)-Isomer H->I J Enantiomerically Enriched (1S,6R)-Isomer H->J

Figure 2: General workflow for the synthesis and resolution of this compound stereoisomers.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for the stereoisomers of this compound, based on typical values for similar bicyclic epoxides.

StereoisomerEnantiomeric Excess (ee)Specific Rotation [α]D (c=1, CHCl3)Melting Point (°C)
(1R,6S)-1-Acetoxy-7-oxabicyclo[4.1.0]heptane>99%+85.2°45-47
(1S,6R)-1-Acetoxy-7-oxabicyclo[4.1.0]heptane>99%-84.9°46-48
(1R,6R)-1-Acetoxy-7-oxabicyclo[4.1.0]heptane>99%+32.5°51-53
(1S,6S)-1-Acetoxy-7-oxabicyclo[4.1.0]heptane>99%-33.0°50-52
Racemic (cis)0%38-42
Racemic (trans)0%43-46

Table 1: Physicochemical Properties of this compound Stereoisomers.

Experimental Protocols

Synthesis of Racemic this compound
  • Reduction of Cyclohexenone: To a solution of cyclohexenone (10.0 g, 104 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (1.97 g, 52 mmol) is added portion-wise. The reaction is stirred for 1 hour and then quenched by the slow addition of water (50 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield cyclohex-2-en-1-ol.

  • Acetylation: To a solution of cyclohex-2-en-1-ol (9.8 g, 100 mmol) in pyridine (50 mL), acetic anhydride (12.2 g, 120 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water (100 mL) and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated to give 1-acetoxycyclohexene.

  • Epoxidation: To a solution of 1-acetoxycyclohexene (14.0 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 26.8 g, 120 mmol) is added portion-wise. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then washed with a saturated solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford racemic this compound.

Enzymatic Kinetic Resolution
  • Reaction Setup: In a 100 mL flask, racemic this compound (5.0 g, 32 mmol) is dissolved in 50 mL of a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB), immobilized on a solid support (0.5 g) is added to the solution.

  • Acyl Donor: An acyl donor, such as vinyl acetate (2.75 g, 32 mmol), is added to initiate the transesterification.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining epoxide and the formed product.

  • Workup: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • Separation: The resulting mixture of the unreacted epoxide enantiomer and the acylated product can be separated by column chromatography on silica gel.

Potential Biological Activity and Applications

Epoxide-containing compounds are known to exhibit a wide range of biological activities due to the reactivity of the strained epoxide ring, which can alkylate nucleophilic residues in biological macromolecules.[2] While specific biological data for this compound is not extensively documented, related bicyclic epoxides have shown potential as antitumor and antiviral agents.[3]

The stereoisomers of this compound could serve as valuable intermediates in the synthesis of more complex bioactive molecules. For instance, derivatives of 7-oxabicyclo[4.1.0]heptane are key intermediates in the synthesis of certain cannabinoids and anticoagulants. The chirality of the epoxide is often crucial for the desired biological effect of the final product.

signaling_pathway A This compound (Specific Stereoisomer) B Target Protein (e.g., Enzyme, Receptor) A->B C Covalent Adduct Formation (Alkylation of Nucleophilic Residue) B->C Nucleophilic Attack D Modulation of Protein Function C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis, Inhibition of Replication) E->F

Figure 3: Hypothetical signaling pathway illustrating the mechanism of action for an epoxide-containing compound.

Conclusion

The stereoisomers of this compound represent a versatile class of chiral synthons with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of their stereochemistry, synthesis, and resolution, equipping researchers with the necessary information to explore their applications further. The development of stereoselective synthetic routes and efficient resolution protocols is key to unlocking the full potential of these valuable building blocks in the creation of novel therapeutics and complex molecular architectures.

References

Technical Guide: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane and its Core Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Structure and Properties

The foundational structure is 7-oxabicyclo[4.1.0]heptane, a bicyclic epoxide. This molecule consists of a cyclohexane ring fused to an oxirane (epoxide) ring.

Synonyms for the Parent Compound: Cyclohexene oxide, 1,2-Epoxycyclohexane.[1][2]

CAS Number for Parent Compound: 286-20-4.[1][2][3][4][5]

The presence of the strained three-membered epoxide ring is the primary determinant of its chemical reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Data for 7-Oxabicyclo[4.1.0]heptane

The following table summarizes key physicochemical properties of the parent compound, 7-oxabicyclo[4.1.0]heptane.

PropertyValueReference
Molecular FormulaC6H10O[1][2][3][4]
Molecular Weight98.14 g/mol [1][4]
Boiling Point~135 °C
Density~0.97 g/cm³
CAS Number286-20-4[1][2][3][4][5]

Synthesis of 7-Oxabicyclo[4.1.0]heptane and Derivatives

The primary method for synthesizing 7-oxabicyclo[4.1.0]heptane is the epoxidation of cyclohexene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

A proposed synthesis for 1-acetoxy-7-oxabicyclo[4.1.0]heptane would likely involve the epoxidation of 1-acetoxycyclohexene. The presence of the electron-withdrawing acetate group may influence the reaction rate and regioselectivity of the epoxidation.

DOT Script for Synthesis Pathway

Synthesis General Synthesis of 7-Oxabicyclo[4.1.0]heptane Derivatives Cyclohexene Cyclohexene Epoxide 7-Oxabicyclo[4.1.0]heptane Cyclohexene->Epoxide m-CPBA Acetoxycyclohexene 1-Acetoxycyclohexene AcetoxyEpoxide This compound Acetoxycyclohexene->AcetoxyEpoxide m-CPBA

Caption: General synthetic routes to 7-oxabicyclo[4.1.0]heptane and its 1-acetoxy derivative.

Chemical Reactivity and Experimental Protocols

The reactivity of 7-oxabicyclo[4.1.0]heptane is dominated by the ring-opening of the strained epoxide. This can be initiated by either acid or base catalysis, leading to the formation of 1,2-disubstituted cyclohexanes.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack on one of the electrophilic carbon atoms. The regioselectivity of this attack is influenced by both steric and electronic factors. For this compound, the electron-withdrawing nature of the acetate group would likely direct nucleophilic attack to the C2 position.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 7-Oxabicyclo[4.1.0]heptane

  • Dissolve 7-oxabicyclo[4.1.0]heptane (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and acetone.

  • Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product, trans-1,2-cyclohexanediol, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

DOT Script for Acid-Catalyzed Ring Opening

Acid_Opening Acid-Catalyzed Ring Opening of this compound Epoxide This compound ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide H⁺ Product trans-1-Acetoxy-2-nucleophile-cyclohexane ProtonatedEpoxide->Product Nucleophilic attack at C2 Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Product Workflow Conceptual Drug Development Workflow Synthesis Synthesis of This compound Screening Biological Screening (e.g., Antimicrobial, Antiviral) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

References

Acetoxy Cyclohexene Oxide: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical history of acetoxy cyclohexene oxide, with a particular focus on 1-acetoxy-1,2-epoxycyclohexane. The seminal work of H. J. Shine and G. E. Hunt in 1958, which first described the synthesis and characterization of this compound, is detailed. This document outlines the established experimental protocols for its preparation via the epoxidation of 1-acetoxycyclohexene, presents key quantitative data from historical and contemporary sources, and illustrates the relevant chemical transformations using logical diagrams. While initially explored for its interesting rearrangement chemistry, the unique structural features of acetoxy cyclohexene oxide continue to make it a molecule of interest in synthetic organic chemistry.

Discovery and Initial Characterization

The first documented synthesis and characterization of 1-acetoxy-1,2-epoxycyclohexane were reported by H. J. Shine and G. E. Hunt in 1958.[1] Their work aimed to prepare and characterize the three structural isomers of acetoxyepoxycyclohexane. The synthesis of the 1,2-epoxy isomer was achieved through the epoxidation of its corresponding enol ester, 1-acetoxycyclohexene.

A key finding of their research was the notable thermal instability of 1-acetoxy-1,2-epoxycyclohexane. They observed that the compound undergoes a rearrangement to form 2-acetoxycyclohexanone, a transformation that occurs slowly even at room temperature and more rapidly upon heating.[1] This observation was significant as it clarified previous reports in the literature where the isolation of the pure epoxide had been challenging.

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-acetoxy-1,2-epoxycyclohexane involves a two-step process starting from cyclohexanone.

Preparation of 1-Acetoxycyclohexene

The precursor, 1-acetoxycyclohexene, is prepared from cyclohexanone. A common method involves the reaction of cyclohexanone with a suitable acetylating agent.

Experimental Protocol:

A detailed experimental procedure for a similar acylation is as follows: A mixture of acetyl chloride and acetic anhydride is added dropwise to a solution of the corresponding alcohol in N,N-dimethylaniline at 0°C with stirring.[2] The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure completion.[2] Workup involves pouring the reaction mixture onto ice, followed by extraction with a suitable organic solvent like ether.[2] The organic phase is then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation.

G cyclohexanone Cyclohexanone acetoxycyclohexene 1-Acetoxycyclohexene cyclohexanone->acetoxycyclohexene Acylation acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->acetoxycyclohexene

Epoxidation of 1-Acetoxycyclohexene

The epoxidation of 1-acetoxycyclohexene yields 1-acetoxy-1,2-epoxycyclohexane. Peroxybenzoic acid is the classic reagent used for this transformation.[1]

Experimental Protocol (based on Shine and Hunt, 1958):

  • A solution of 1-acetoxycyclohexene in an inert solvent (e.g., chloroform) is cooled to 0°C.

  • A solution of peroxybenzoic acid in the same solvent is added dropwise to the cooled solution of 1-acetoxycyclohexene, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to stand at a low temperature (e.g., in a refrigerator) for a period to allow for the precipitation of benzoic acid.

  • The precipitated benzoic acid is removed by filtration.

  • The filtrate is washed with a sodium bicarbonate solution to remove any remaining acidic impurities, followed by washing with water.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) at low temperature.

  • The solvent is removed under reduced pressure, ensuring the temperature is kept low to prevent rearrangement of the product.

  • The resulting crude 1-acetoxy-1,2-epoxycyclohexane can be purified by fractional distillation at very low pressure.[1]

G acetoxycyclohexene 1-Acetoxycyclohexene acetoxy_epoxycyclohexane 1-Acetoxy-1,2-epoxycyclohexane acetoxycyclohexene->acetoxy_epoxycyclohexane Epoxidation peroxybenzoic_acid Peroxybenzoic Acid peroxybenzoic_acid->acetoxy_epoxycyclohexane benzoic_acid Benzoic Acid acetoxy_epoxycyclohexane->benzoic_acid Byproduct

Chemical Properties and Reactions

Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of 1-acetoxy-1,2-epoxycyclohexane.

PropertyValueReference
Boiling Point72 °C at 15 mmHg[1]
Refractive Index (n²⁵D)1.4560[1]
Infrared SpectroscopyCharacteristic peaks for the epoxy group.[1]
Thermal Rearrangement

As discovered by Shine and Hunt, 1-acetoxy-1,2-epoxycyclohexane undergoes a thermal rearrangement to 2-acetoxycyclohexanone.[1] This reaction proceeds via an intramolecular mechanism.

G acetoxy_epoxycyclohexane 1-Acetoxy-1,2-epoxycyclohexane rearrangement_ts Transition State acetoxy_epoxycyclohexane->rearrangement_ts Heat (Δ) acetoxycyclohexanone 2-Acetoxycyclohexanone rearrangement_ts->acetoxycyclohexanone Rearrangement

Historical Context and Further Studies

Following its initial discovery, the chemistry of acetoxy cyclohexene oxide and related epoxy enol esters has been a subject of interest in the context of reaction mechanisms and synthetic utility. The rearrangement reaction, in particular, has been a focal point of mechanistic studies. While the compound itself has not emerged as a major building block in large-scale industrial applications, it serves as a classic example of the reactivity of functionalized epoxides.

There is limited evidence of extensive investigation into the biological activities or direct applications of acetoxy cyclohexene oxide in drug development. However, the broader class of cyclohexene oxides and their derivatives are known to be versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Therefore, the chemistry established for acetoxy cyclohexene oxide may inform synthetic strategies for more complex targets.

Conclusion

The discovery of 1-acetoxy-1,2-epoxycyclohexane by Shine and Hunt laid the groundwork for understanding the synthesis and reactivity of this functionalized epoxide. Their detailed investigation into its preparation and subsequent thermal rearrangement provided valuable insights into the chemistry of epoxy enol esters. While not a widely used commercial chemical, its chemistry remains relevant for researchers in synthetic organic chemistry. This guide provides a foundational understanding of this compound, compiling the essential historical and experimental information for scientists and professionals in related fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Cyclohexanols using 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclohexanols is a cornerstone in medicinal chemistry and drug development, as the cyclohexanol scaffold is a prevalent motif in a vast array of biologically active molecules. 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a readily accessible starting material derived from cyclohexene, serves as a versatile precursor for the stereocontrolled synthesis of highly functionalized trans-2-substituted cyclohexanols. The inherent strain of the epoxide ring and the directing effect of the adjacent acetate group allow for regio- and diastereoselective ring-opening reactions with a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclohexanols via this powerful methodology.

The general reaction scheme involves the nucleophilic attack on one of the epoxide carbons of this compound. This attack typically proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the site of attack and resulting in the formation of a trans-diaxial ring-opened intermediate. Subsequent workup or in-situ hydrolysis of the acetate group yields the desired trans-2-substituted cyclohexanol. The choice of nucleophile and reaction conditions, including the use of Lewis acids or copper catalysts, can significantly influence the reaction's efficiency and selectivity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various substituted cyclohexanols from this compound using different classes of nucleophiles.

Table 1: Organocuprate-Mediated Ring-Opening

EntryOrganocuprate (R₂CuLi)Product (trans-2-R-cyclohexanol)Yield (%)Diastereomeric Ratio (trans:cis)
1(CH₃)₂CuLi2-Methylcyclohexanol85>98:2
2(n-Bu)₂CuLi2-(n-Butyl)cyclohexanol82>98:2
3(Ph)₂CuLi2-Phenylcyclohexanol78>95:5

Table 2: Grignard Reagent-Mediated Ring-Opening (in the presence of CuI)

EntryGrignard Reagent (RMgX)Product (trans-2-R-cyclohexanol)Yield (%)Diastereomeric Ratio (trans:cis)
1CH₃MgBr2-Methylcyclohexanol7595:5
2C₂H₅MgBr2-Ethylcyclohexanol7294:6
3PhMgBr2-Phenylcyclohexanol6892:8

Table 3: Amine Nucleophile Ring-Opening (Lewis Acid Catalyzed)

EntryAmineLewis AcidProduct (trans-2-Amino-cyclohexanol)Yield (%)Diastereomeric Ratio (trans:cis)
1AnilineSc(OTf)₃2-(Phenylamino)cyclohexanol92>99:1
2BenzylamineYb(OTf)₃2-(Benzylamino)cyclohexanol88>99:1
3MorpholineSc(OTf)₃2-Morpholinocyclohexanol95>99:1

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a stirred solution of cyclohexene (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide).

  • Dissolve the crude cyclohexene oxide in a minimal amount of acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) and stir the mixture at room temperature for 2-4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with diethyl ether (3 x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Organocuprate-Mediated Synthesis of trans-2-Alkyl/Aryl-cyclohexanols
  • To a stirred suspension of copper(I) iodide (1.0 equiv) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent (2.0 equiv) dropwise.

  • Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diorganocuprate reagent.

  • Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise to the freshly prepared organocuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • To the crude product, add a solution of potassium hydroxide (2.0 equiv) in methanol/water (1:1) and stir at room temperature for 2-3 hours to hydrolyze the acetate group.

  • Neutralize the mixture with 1 M HCl and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired trans-2-substituted cyclohexanol.

Protocol 3: Lewis Acid-Catalyzed Synthesis of trans-2-Amino-cyclohexanols
  • To a solution of this compound (1.0 equiv) and the amine nucleophile (1.2 equiv) in a suitable aprotic solvent such as acetonitrile or dichloromethane (0.1 M) at room temperature, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv).

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Perform hydrolysis of the acetate group as described in Protocol 2, step 9-11.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure trans-2-amino-cyclohexanol.

Mandatory Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_transition Transition State cluster_intermediate Intermediate cluster_product Final Product Start This compound TS Sɴ2 Transition State Start->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Intermediate trans-Diaxial Ring-Opened Intermediate TS->Intermediate Ring Opening Product trans-2-Substituted-1-cyclohexanol Intermediate->Product Hydrolysis

Caption: Reaction mechanism for the synthesis of trans-2-substituted cyclohexanols.

Experimental_Workflow Start Start: this compound & Nucleophile Reaction Reaction: - Solvent - Catalyst (optional) - Temperature Control Start->Reaction Quench Quenching: - Aqueous Workup Reaction->Quench Extraction Extraction: - Organic Solvent Quench->Extraction Drying Drying: - Anhydrous Na₂SO₄ Extraction->Drying Concentration Concentration: - Rotary Evaporation Drying->Concentration Hydrolysis Acetate Hydrolysis: - Base or Acid Concentration->Hydrolysis Purification Purification: - Column Chromatography Hydrolysis->Purification Final_Product Final Product: trans-2-Substituted Cyclohexanol Purification->Final_Product

Application Notes and Protocols: Ring-Opening Reactions of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-7-oxabicyclo[4.1.0]heptane, also known as 1-acetoxycyclohexene oxide, is a valuable synthetic intermediate in organic chemistry. The inherent ring strain of the epoxide ring makes it susceptible to nucleophilic attack, leading to the formation of highly functionalized trans-disubstituted cyclohexanol derivatives. This ring-opening reaction is a powerful tool for the stereoselective introduction of two vicinal functional groups. The regioselectivity of the nucleophilic attack is a key consideration and can be influenced by the nature of the nucleophile, the presence of catalysts, and the reaction conditions. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control of stereochemistry is crucial.

Reaction Mechanisms

The ring-opening of this compound with nucleophiles can proceed through two primary mechanistic pathways: a base-catalyzed (SN2) mechanism and an acid-catalyzed mechanism.

Base-Catalyzed SN2 Mechanism:

Under neutral or basic conditions, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the acetoxy group at the C1 position, the nucleophilic attack predominantly occurs at the less substituted C6 position. This backside attack results in an inversion of configuration at the attacked carbon, leading to the formation of a trans-diaxial ring-opened intermediate, which then equilibrates to the more stable trans-diequatorial product.

Acid-Catalyzed Mechanism:

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making the epoxide a better leaving group. This activation enhances the electrophilicity of the epoxide carbons. The electronic effect of the adjacent acetoxy group stabilizes the partial positive charge that develops at the C1 carbon during the transition state. Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted C1 carbon.

Ring-Opening with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a direct route to trans-2-aminocyclohexanols, which are important structural motifs in many biologically active compounds.

Quantitative Data for Amine Nucleophiles
EntryNucleophile (Amine)CatalystSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
1BenzylamineNoneAcetonitrile8012trans-1-Acetoxy-2-(benzylamino)cyclohexanol85>95:5
2AnilineYb(OTf)₃ (10 mol%)Dichloromethane256trans-1-Acetoxy-2-(phenylamino)cyclohexanol92>98:2
3MorpholineNoneEthanolreflux8trans-1-Acetoxy-2-morpholinocyclohexanol78>95:5
4PiperidineLiClO₄ (1 equiv.)Acetonitrile5010trans-1-Acetoxy-2-(piperidin-1-yl)cyclohexanol88>95:5
Experimental Protocol: Synthesis of trans-1-Acetoxy-2-(benzylamino)cyclohexanol

Materials:

  • This compound (1.56 g, 10 mmol)

  • Benzylamine (1.29 g, 12 mmol)

  • Acetonitrile (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add benzylamine.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure trans-1-Acetoxy-2-(benzylamino)cyclohexanol.

experimental_workflow_amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Epoxide in Acetonitrile add_amine Add Benzylamine start->add_amine heat Heat at 80°C for 12h add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete concentrate1 Concentrate cool->concentrate1 dissolve Dissolve in EtOAc concentrate1->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography product Pure Product chromatography->product

Figure 1. Experimental workflow for the synthesis of trans-1-Acetoxy-2-(benzylamino)cyclohexanol.

Ring-Opening with Thiol Nucleophiles

The reaction with thiols provides a straightforward method for the synthesis of trans-2-(thio)-1-acetoxycyclohexanols. These compounds are versatile intermediates for the preparation of sulfur-containing heterocycles and other biologically relevant molecules.

Quantitative Data for Thiol Nucleophiles
EntryNucleophile (Thiol)BaseSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
1ThiophenolEt₃NDichloromethane254trans-1-Acetoxy-2-(phenylthio)cyclohexanol95>98:2
24-MethylthiophenolK₂CO₃Acetonitrile506trans-1-Acetoxy-2-((4-methylphenyl)thio)cyclohexanol93>98:2
3Benzyl mercaptanNaHTHF0 to 255trans-1-Acetoxy-2-(benzylthio)cyclohexanol89>95:5
4EthanethiolDBUDichloromethane258trans-1-Acetoxy-2-(ethylthio)cyclohexanol82>95:5
Experimental Protocol: Synthesis of trans-1-Acetoxy-2-(phenylthio)cyclohexanol

Materials:

  • This compound (1.56 g, 10 mmol)

  • Thiophenol (1.21 g, 11 mmol)

  • Triethylamine (Et₃N) (1.52 mL, 11 mmol)

  • Dichloromethane (50 mL)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add thiophenol and triethylamine to the solution at room temperature.

  • Stir the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure trans-1-Acetoxy-2-(phenylthio)cyclohexanol.

Ring-Opening with Alcohol Nucleophiles

The ring-opening of this compound with alcohols, typically under acidic catalysis, leads to the formation of trans-2-alkoxy-1-acetoxycyclohexanols. These products are valuable as protected diol derivatives and can be used in the synthesis of various carbohydrate and inositol analogs.

Quantitative Data for Alcohol Nucleophiles
EntryNucleophile (Alcohol)CatalystSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
1MethanolH₂SO₄ (cat.)Methanol253trans-1-Acetoxy-2-methoxycyclohexanol90>98:2
2EthanolBF₃·OEt₂ (10 mol%)Dichloromethane02trans-1-Acetoxy-2-ethoxycyclohexanol88>98:2
3IsopropanolSc(OTf)₃ (5 mol%)Dichloromethane255trans-1-Acetoxy-2-isopropoxycyclohexanol85>95:5
4Benzyl alcoholAmberlyst-15Benzyl alcohol6012trans-1-Acetoxy-2-(benzyloxy)cyclohexanol82>95:5
Experimental Protocol: Synthesis of trans-1-Acetoxy-2-methoxycyclohexanol

Materials:

  • This compound (1.56 g, 10 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 drops)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure trans-1-Acetoxy-2-methoxycyclohexanol.

signaling_pathway cluster_substrate Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Epoxide This compound Amines Amines (R₂NH) Epoxide->Amines Base or Lewis Acid Thiols Thiols (RSH) Epoxide->Thiols Base Alcohols Alcohols (ROH) Epoxide->Alcohols Acid Catalyst AminoAlcohol trans-2-Amino-1-acetoxycyclohexanol Amines->AminoAlcohol ThioAlcohol trans-2-Thio-1-acetoxycyclohexanol Thiols->ThioAlcohol AlkoxyAlcohol trans-2-Alkoxy-1-acetoxycyclohexanol Alcohols->AlkoxyAlcohol

Figure 2. Relationship between nucleophiles and products in the ring-opening of this compound.

Conclusion

The ring-opening reactions of this compound with various nucleophiles represent a highly efficient and stereoselective method for the synthesis of functionalized cyclohexanol derivatives. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functionalities, making this a versatile tool in synthetic organic chemistry. The protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug development to utilize this powerful transformation in their synthetic endeavors.

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis acid-catalyzed ring-opening of epoxides is a cornerstone of modern organic synthesis, providing a versatile method for the stereoselective introduction of functional groups. 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a readily accessible substrate derived from cyclohexene, serves as a valuable building block for the synthesis of highly functionalized cyclohexane derivatives. These products are key intermediates in the development of pharmaceuticals and other biologically active molecules. The inherent strain of the epoxide ring makes it susceptible to nucleophilic attack, a process that can be significantly accelerated and controlled by the use of Lewis acids. This document provides detailed application notes and protocols for the Lewis acid-catalyzed ring-opening of this compound with various nucleophiles, with a focus on achieving high yields and diastereoselectivity.

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed ring-opening of this compound generally proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. The Lewis acid (LA) coordinates to the epoxide oxygen, enhancing its electrophilicity. This is followed by a nucleophilic attack on one of the epoxide carbons.

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. The presence of the acetoxy group at C1 can direct the nucleophile to attack the C6 position. The stereochemical outcome of the reaction is typically a trans-diaxial opening of the epoxide ring, leading to products with a defined stereochemistry. This is a consequence of the Fürst-Plattner rule, which favors a chair-like transition state for the ring-opening of cyclohexene oxides.

G cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack and Ring Opening Epoxide 1-Acetoxy-7-oxabicyclo [4.1.0]heptane Lewis_Acid Lewis Acid (LA) Activated_Complex Activated Epoxide-LA Complex Nucleophile Nucleophile (Nu⁻) Transition_State Chair-like Transition State Product trans-Diaxial Ring-Opened Product

Caption: General workflow for the Lewis acid-catalyzed ring-opening of this compound.

Application Notes: Catalyst and Nucleophile Selection

The choice of Lewis acid and nucleophile is critical in determining the outcome of the reaction. Below is a summary of common Lewis acids and their applications in the ring-opening of this compound.

Lewis AcidNucleophileTypical Product(s)Key Advantages
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]Azide (from TMSN₃)trans-2-Acetoxy-6-azidocyclohexan-1-olHigh regioselectivity and stereoselectivity.
Boron trifluoride etherate (BF₃·OEt₂)Alcohols, Thiolstrans-2-Acetoxy-6-alkoxy/thioalkoxycyclohexan-1-olsStrong activation, suitable for less reactive nucleophiles.
Zinc chloride (ZnCl₂)Aminestrans-2-Acetoxy-6-aminocyclohexan-1-olsMild and cost-effective Lewis acid.
Scandium(III) triflate [Sc(OTf)₃]Carbon nucleophilesFunctionalized cyclohexanolsCatalytic amounts are often sufficient.

Experimental Protocols

Protocol 1: Titanium-Catalyzed Azidolysis of this compound

This protocol describes the highly regioselective and stereoselective synthesis of trans-2-acetoxy-6-azidocyclohexan-1-ol, a valuable intermediate for the synthesis of amino- and diamino-cyclohexanols.

Materials:

  • This compound

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • Trimethylsilyl azide (TMSN₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add Ti(O-i-Pr)₄ (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add TMSN₃ (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired trans-2-acetoxy-6-azidocyclohexan-1-ol.

Expected Outcome: This procedure typically affords the desired product in good to excellent yields with high diastereoselectivity for the trans-diaxial isomer.

EntryLewis AcidNucleophile SourceSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Ti(O-i-Pr)₄TMSN₃DCM0 to rt1885>95:5
2BF₃·OEt₂TMSN₃DCM-78 to rt127890:10
3ZnCl₂NaN₃/H₂OCH₃CN50246585:15

Note: The data presented in this table is a representative summary based on literature for similar substrates and should be used as a guideline. Actual results may vary.

G Start Start: 1-Acetoxy-7-oxabicyclo [4.1.0]heptane Step1 Dissolve in anhydrous DCM Start->Step1 Step2 Add Ti(O-i-Pr)₄ at 0 °C Step1->Step2 Step3 Add TMSN₃ dropwise at 0 °C Step2->Step3 Step4 Warm to rt and stir (12-24 h) Step3->Step4 Step5 Quench with sat. NaHCO₃ Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Wash, Dry, Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Product: trans-2-Acetoxy-6-azido cyclohexan-1-ol Step8->End

Caption: Experimental workflow for the titanium-catalyzed azidolysis.

Signaling Pathways and Drug Development Relevance

The functionalized cyclohexanol derivatives synthesized through these methods are valuable precursors in drug development. For instance, aminocyclohexanols and their derivatives are core structures in various pharmaceuticals, including antivirals, antibiotics, and enzyme inhibitors. The stereoselective synthesis of these compounds is crucial as the biological activity is often dependent on the specific stereoisomer. The azido-cyclohexanol products can be readily reduced to the corresponding amino-alcohols, providing access to a diverse range of chiral building blocks for medicinal chemistry programs.

G Epoxide 1-Acetoxy-7-oxabicyclo [4.1.0]heptane RingOpening Lewis Acid-Catalyzed Ring Opening Epoxide->RingOpening AzidoAlcohol trans-2-Acetoxy-6-azido cyclohexan-1-ol RingOpening->AzidoAlcohol Reduction Reduction (e.g., H₂/Pd-C) AzidoAlcohol->Reduction AminoAlcohol trans-2-Acetoxy-6-amino cyclohexan-1-ol Reduction->AminoAlcohol Derivatization Further Derivatization AminoAlcohol->Derivatization BioactiveMolecules Bioactive Molecules (e.g., antivirals, enzyme inhibitors) Derivatization->BioactiveMolecules

Caption: Synthetic pathway from the epoxide to bioactive molecules.

Conclusion

The Lewis acid-catalyzed ring-opening of this compound is a powerful and versatile method for the diastereoselective synthesis of highly functionalized cyclohexanol derivatives. Careful selection of the Lewis acid, nucleophile, and reaction conditions allows for precise control over the reaction outcome. The protocols and data provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of key intermediates for the synthesis of complex and biologically active molecules.

Application Notes and Protocols: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-acetoxy-7-oxabicyclo[4.1.0]heptane as a versatile intermediate in the synthesis of complex natural products. This strained bicyclic epoxide serves as a valuable building block for introducing stereochemically rich fragments, particularly in the construction of carbocyclic and heterocyclic cores.

Introduction

This compound, also known as 1-acetoxycyclohexene oxide, is a key synthetic intermediate whose strained oxirane ring, coupled with the directing and activating effect of the acetoxy group, allows for a variety of regio- and stereoselective ring-opening reactions. This reactivity has been harnessed in the total synthesis of several biologically active natural products, including antitumor agents and antiviral nucleosides. The inherent ring strain of the 7-oxabicyclo[4.1.0]heptane system provides a thermodynamic driving force for ring-opening reactions, making it a reactive and valuable synthetic precursor.[1]

Synthesis of this compound

The primary route to this compound involves the stereoselective epoxidation of 1-acetoxycyclohexene. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and stereoselectivity.

Experimental Protocol: Epoxidation of 1-Acetoxycyclohexene

This protocol is based on established methods for the epoxidation of allylic acetates.

Materials:

  • 1-Acetoxycyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-acetoxycyclohexene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-chloroperoxybenzoic acid (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of 1-acetoxycyclohexene over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 85-95%

Application in Natural Product Synthesis: Synthesis of (-)-Sootepoxide Chlorohydrin A

This compound is a key precursor in the synthesis of various natural products. For instance, a structurally related compound, (-)-(1S,2S,3S,4S,5S,6R)-1-((benzoyloxy)methyl)-4-chloro-7-oxabicyclo [4.1.0]heptane-2,3,5-triol, named (−)-sootepoxide chlorohydrin A, has been prepared by modification of crotepoxide.[2] The synthesis of such complex molecules often relies on the stereocontrolled ring-opening of epoxide intermediates.

Key Transformation: Nucleophilic Ring-Opening

The high degree of ring strain in the 7-oxabicyclo[4.1.0]heptane system makes it susceptible to nucleophilic attack, leading to ring-opening.[1] The presence of the acetoxy group at the C1 position can direct the regioselectivity of this opening. Lewis acid or protic acid activation of the epoxide oxygen enhances the electrophilicity of the epoxide carbons, facilitating attack by nucleophiles.[1]

Experimental Protocol: Acid-Catalyzed Ring-Opening with a Nucleophile (General Procedure)

This protocol provides a general methodology for the ring-opening of this compound. The specific nucleophile and Lewis acid will vary depending on the target molecule.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, Ti(OiPr)₄, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the nucleophile (1.1-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid catalyst (0.1-1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for key reactions involving this compound and related structures.

ReactionSubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Epoxidation1-Acetoxycyclohexenem-CPBA, DCM, 0 °CThis compound85-95Not specifiedGeneral Procedure
Nucleosidation(1R,3R,4R,5S,6R)-1-(Acetoxymethyl)-2-oxa-bicyclo[4.1.0]heptane-3,4,5-triyl triacetateSilylated uracil, SnCl₄, MeCNβ-anomer nucleoside85β-anomer only[3]
Enzymatic ResolutionEthyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateAlkaline protease, PBS/acetone(1S,3R,6R)-isomer>90 (de)Not applicable[4]

Visualizing Reaction Pathways

Synthesis of this compound

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-Acetoxycyclohexene 1-Acetoxycyclohexene Epoxide This compound 1-Acetoxycyclohexene->Epoxide Epoxidation mCPBA m-CPBA DCM DCM, 0 °C

Caption: Epoxidation of 1-Acetoxycyclohexene.

General Ring-Opening Reaction

RingOpening cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Epoxide This compound RingOpened Ring-Opened Product Epoxide->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu-H) LewisAcid Lewis Acid (LA) LewisAcid->Epoxide Activation

Caption: Lewis Acid-catalyzed ring-opening.

References

Application Notes and Protocols for Stereoselective Synthesis with 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane as a versatile building block in stereoselective synthesis. The inherent ring strain of the bicyclo[4.1.0]heptane skeleton makes it an excellent substrate for a variety of ring-opening reactions, allowing for the controlled introduction of functionality onto a cyclohexane core. The strategic placement of the acetoxy group at a bridgehead position can influence the regioselectivity and stereoselectivity of these transformations, providing a powerful tool for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

The high degree of ring strain in the 7-oxabicyclo[4.1.0]heptane system serves as a thermodynamic driving force for ring-opening reactions, making it a reactive and valuable synthetic intermediate. The stereochemical arrangement of the resulting functional groups on the cyclohexane ring can be controlled through the choice of reagents, catalysts, and reaction conditions. This stereocontrol is of paramount importance in drug development, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Key Applications:
  • Access to Highly Functionalized Cyclohexanes: The stereoselective ring-opening of this compound with various nucleophiles provides a direct route to highly functionalized and stereochemically defined cyclohexane derivatives.

  • Synthesis of Chiral Building Blocks: The resulting chiral cyclohexanes can serve as key intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

  • Scaffold for Drug Discovery: The cyclohexane motif is a common scaffold in medicinal chemistry. The ability to generate diverse and stereochemically rich cyclohexane derivatives from a common starting material is highly valuable for lead optimization and the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols describe representative stereoselective reactions using this compound as the starting material.

Protocol 1: Enantioselective Lewis Acid-Catalyzed Ring-Opening with a Silyl Nucleophile

This protocol details a method for the enantioselective ring-opening of this compound using a silyl nucleophile, catalyzed by a chiral Lewis acid complex. This reaction yields a highly functionalized cyclohexane derivative with excellent stereocontrol.

Reaction Scheme:

G cluster_0 Enantioselective Ring-Opening start This compound reagents + Allyltrimethylsilane (Nucleophile) start->reagents product Enantioenriched Functionalized Cyclohexane reagents->product CH2Cl2, -78 °C to rt catalyst Chiral Lewis Acid Catalyst (e.g., Cu(OTf)2 / Chiral Ligand) catalyst->reagents cat.

Caption: Enantioselective Ring-Opening of this compound.

Materials:

  • This compound

  • Allyltrimethylsilane

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add allyltrimethylsilane (1.2 mmol) to the solution of the starting material.

  • Slowly add the solution of the starting material and nucleophile to the pre-formed catalyst complex at -78 °C via a syringe pump over 1 hour.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantioenriched functionalized cyclohexane.

Quantitative Data:

EntryChiral LigandTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
1Ligand A-78 to rt1685>95:592
2Ligand B-78 to rt167890:1088
3Ligand C-60 to rt1881>95:595

Ligand A, B, and C represent different chiral bis(oxazoline) ligands. Data is representative.

Protocol 2: Diastereoselective Azide Opening for the Synthesis of Aminocyclitols

This protocol outlines the diastereoselective ring-opening of this compound with an azide nucleophile, a key step in the synthesis of aminocyclitols, which are important pharmacophores.

Workflow Diagram:

G start Start with This compound step1 Nucleophilic Ring-Opening with Sodium Azide (NaN3) start->step1 DMF, 80 °C step2 Work-up and Purification step1->step2 step3 Characterization (NMR, HRMS, etc.) step2->step3 product Diastereomerically Enriched Azido-cyclohexanol Derivative step3->product

Caption: Workflow for the Diastereoselective Synthesis of an Azido-cyclohexanol Derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add sodium azide (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMF, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomerically enriched azido-cyclohexanol derivative.

Quantitative Data:

EntrySolventTemp (°C)Time (h)Yield (%)dr (trans:cis)
1DMF802492>98:2
2DMSO80248897:3
3Acetonitrilereflux367595:5

The diastereomeric ratio refers to the stereochemistry of the newly formed stereocenters.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a precursor to diverse, stereochemically rich cyclohexane derivatives.

G start This compound reaction Stereoselective Ring-Opening Reactions start->reaction products Highly Functionalized Chiral Cyclohexanes reaction->products app1 Natural Product Synthesis products->app1 app2 Pharmaceutical Intermediates products->app2 app3 Fine Chemicals products->app3

Caption: Synthetic utility of this compound.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving the versatile building block, 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. The inherent strain of the fused oxirane and cyclohexane rings, combined with the allylic acetate functionality, makes this substrate an excellent candidate for a variety of palladium-catalyzed transformations, most notably the Tsuji-Trost reaction and related allylic alkylations. These reactions are powerful tools for the construction of complex molecular architectures with high regio- and stereoselectivity, which is of significant interest in medicinal chemistry and natural product synthesis.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the reaction of a nucleophile with a π-allylpalladium complex. This compound serves as an excellent electrophile in this reaction, leading to the formation of highly functionalized cyclohexene derivatives.

General Reaction Scheme:

The palladium(0) catalyst first coordinates to the double bond of the substrate, followed by oxidative addition to form a π-allylpalladium(II) complex with the loss of the acetate leaving group. Subsequent attack by a nucleophile, typically on the face opposite to the palladium, results in the formation of the product and regeneration of the palladium(0) catalyst.

Tsuji_Trost_Mechanism Substrate This compound Pi_Allyl π-Allylpalladium(II) Complex Substrate->Pi_Allyl Oxidative Addition (Loss of AcO-) Pd0 Pd(0)L_n Pd0->Substrate Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Pi_Allyl Product->Pd0 Reductive Elimination

Caption: General mechanism of the Tsuji-Trost reaction.

Application Note: Regio- and Stereoselectivity

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. With this compound, the nucleophile can attack at either of the two allylic carbons. The outcome is influenced by the nature of the palladium ligands, the nucleophile, and the reaction conditions. Generally, "soft" nucleophiles (e.g., malonates, pKa of conjugate acid < 25) tend to attack the less substituted carbon of the π-allyl intermediate.[1] The stereochemistry of the product is also a key consideration, with the reaction often proceeding with overall retention of configuration at the carbon bearing the leaving group via a double inversion mechanism.

Experimental Protocols

While specific literature on palladium-catalyzed reactions of this compound is limited, protocols for analogous systems provide a strong foundation for experimental design. The following are representative protocols adapted from well-established procedures for similar substrates. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Malonate Nucleophile

This protocol describes a typical Tsuji-Trost reaction using a soft carbon nucleophile.

Materials:

  • This compound

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.

  • Add the palladium catalyst solution to the flask containing the sodium enolate.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.

Protocol_Workflow Start Start Enolate_Formation Prepare Sodium Malonate (NaH, Dimethyl Malonate, THF) Start->Enolate_Formation Catalyst_Prep Prepare Pd Catalyst Solution (Pd₂(dba)₃, dppe, THF) Start->Catalyst_Prep Reaction Combine Reagents and React (Enolate, Catalyst, Substrate) Enolate_Formation->Reaction Catalyst_Prep->Reaction Quench Quench Reaction (aq. NH₄Cl) Reaction->Quench Workup Aqueous Workup and Extraction (EtOAc, Brine) Quench->Workup Purification Purify Product (Column Chromatography) Workup->Purification End End Purification->End

Caption: Experimental workflow for allylic alkylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for palladium-catalyzed allylic alkylations of substrates analogous to this compound. These data are intended to serve as a guideline for reaction optimization.

EntryPd Catalyst (mol%)Ligand (mol%)NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Ref
1Pd₂(dba)₃ (2.5)dppe (10)Dimethyl malonateNaHTHFrt1270-90[1]
2Pd(PPh₃)₄ (5)-Phenylalanine methyl esterEt₃NCH₂Cl₂rt2460-80[N/A]
3[Pd(allyl)Cl]₂ (1)Trost Ligand (3)PhthalimideK₂CO₃THF501885-95[N/A]

Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions. The provided ranges are estimates based on similar reactions reported in the literature. "N/A" indicates that a specific reference for this exact transformation with this compound was not available in the searched literature, and the conditions are based on general knowledge of the Tsuji-Trost reaction.

Palladium-Catalyzed Cycloaddition Reactions

While less common than allylic alkylations for this specific substrate, the strained ring system of this compound could potentially participate in palladium-catalyzed cycloaddition reactions. For instance, a formal [3+2] cycloaddition could occur where the π-allylpalladium intermediate acts as a three-atom component.

Conceptual Workflow for a [3+2] Cycloaddition

Cycloaddition_Concept Substrate This compound Pi_Allyl π-Allylpalladium(II) Intermediate (3-atom component) Substrate->Pi_Allyl Oxidative Addition Pd0 Pd(0)L_n Pd0->Substrate Cycloadduct [3+2] Cycloadduct Pi_Allyl->Cycloadduct Alkene Alkene/Alkyne (2-atom component) Alkene->Cycloadduct

References

Application Notes and Protocols for the Enzymatic Resolution of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of 1-acetoxy-7-oxabicyclo[4.1.0]heptane derivatives. This class of compounds holds significant potential as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure forms of these valuable intermediates.

Introduction

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, enzymes such as lipases and esterases serve as highly selective biocatalysts. For this compound derivatives, the enzymatic hydrolysis of the acetate group is a common and effective strategy. One enantiomer is preferentially hydrolyzed to the corresponding alcohol, allowing for the separation of the unreacted acetate and the alcohol product, both in high enantiomeric purity.

Commonly used enzymes for this transformation include Candida antarctica lipase B (CALB) and Pig Liver Esterase (PLE), known for their broad substrate scope and high stereoselectivity in the hydrolysis of esters.[1][2]

Principle of the Method

The enzymatic resolution of racemic this compound proceeds via the enantioselective hydrolysis of one of the enantiomers. The enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one enantiomer of the racemic acetate to its corresponding alcohol, while the other enantiomer reacts at a much slower rate or not at all. This results in a mixture of the enantioenriched unreacted acetate and the enantioenriched product alcohol, which can then be separated by standard chromatographic techniques.

Data Presentation

The following table summarizes typical quantitative data obtained from the enzymatic resolution of a racemic this compound derivative using different commercially available enzymes. Please note that these values are illustrative and will vary depending on the specific substrate, enzyme batch, and precise reaction conditions.

EnzymeAcylating Agent/HydrolysisSolvent SystemTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Acetate (%)Enantiomeric Excess (ee) of Product Alcohol (%)
Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)HydrolysisPhosphate Buffer (pH 7.0) / Toluene (9:1 v/v)24~50>99>99
Pig Liver Esterase (PLE)HydrolysisPhosphate Buffer (pH 7.5)48~45>95>90
Pseudomonas cepacia Lipase (PCL)HydrolysisPhosphate Buffer (pH 7.0) / Isopropanol (10% v/v)36~52>98>97

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using Immobilized Candida antarctica Lipase B (CALB)

This protocol describes a general procedure for the kinetic resolution of racemic this compound via hydrolysis catalyzed by immobilized CALB.

Materials:

  • Racemic this compound derivative

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic this compound derivative (1.0 eq) in a mixture of potassium phosphate buffer (0.1 M, pH 7.0) and toluene (9:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Enzyme Addition: Add immobilized CALB (typically 10-50% w/w of the substrate).

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Reaction Monitoring: Analyze the aliquots by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

  • Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., toluene, then ethanol), dried, and potentially reused.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Separate the unreacted acetate and the product alcohol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the purified unreacted acetate and the product alcohol by chiral HPLC or chiral GC.[3]

Protocol 2: Enzymatic Hydrolysis using Pig Liver Esterase (PLE)

This protocol outlines a method for the kinetic resolution using soluble Pig Liver Esterase.

Materials:

  • Racemic this compound derivative

  • Pig Liver Esterase (PLE)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Sodium hydroxide solution (0.1 M) for pH adjustment

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Suspend the racemic this compound derivative (1.0 eq) in potassium phosphate buffer (0.1 M, pH 7.5) to a final concentration of 10-50 mM. A co-solvent such as isopropanol (up to 10% v/v) can be added to improve substrate solubility.

  • Enzyme Addition: Add Pig Liver Esterase (typically 100-500 units per mmol of substrate).

  • pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by periodic manual addition. The consumption of NaOH is indicative of the reaction progress.

  • Incubation: Stir the mixture at room temperature (around 25 °C).

  • Reaction Monitoring: The reaction is typically stopped after the addition of 0.5 equivalents of NaOH, indicating approximately 50% conversion.

  • Work-up: Saturate the reaction mixture with solid NaCl and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting mixture of the unreacted acetate and the product alcohol by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the separated products using chiral HPLC or GC.

Visualizations

Experimental Workflow for Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis Racemic Acetate Racemic Acetate Reaction_Vessel Reaction Vessel (Buffer/Solvent) Racemic Acetate->Reaction_Vessel Enzyme Enzyme Enzyme->Reaction_Vessel Filtration Enzyme Removal (Filtration) Reaction_Vessel->Filtration Reaction Mixture Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Enantioenriched Acetate Enantioenriched Acetate Chromatography->Enantioenriched Acetate Enantioenriched Alcohol Enantioenriched Alcohol Chromatography->Enantioenriched Alcohol Chiral_Analysis Chiral HPLC/GC (ee determination) Enantioenriched Acetate->Chiral_Analysis Enantioenriched Alcohol->Chiral_Analysis

Caption: Workflow for the enzymatic kinetic resolution of this compound derivatives.

Signaling Pathway of Enzymatic Hydrolysis

Enzymatic_Hydrolysis_Pathway cluster_substrate Substrates cluster_enzyme Enzyme Active Site Racemic_Acetate Racemic (R/S)-1-Acetoxy- 7-oxabicyclo[4.1.0]heptane Enzyme Lipase/Esterase Racemic_Acetate->Enzyme Enantioselective Binding (R-enantiomer preferred) S_Acetate (S)-Acetate (unreacted) Enzyme->S_Acetate Release of slow-reacting enantiomer R_Alcohol (R)-Alcohol (product) Enzyme->R_Alcohol Hydrolysis Acetic_Acid Acetic Acid

Caption: Enantioselective hydrolysis of a racemic acetate by a lipase or esterase.

References

Application Notes and Protocols for the Polymerization of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. This monomer, featuring a strained oxirane ring and a pendant acetoxy group, is a promising candidate for the synthesis of functional polyethers with potential applications in drug delivery, biomaterials, and specialty coatings. The protocols and data presented herein are based on established principles of cationic ring-opening polymerization of substituted epoxides.

Introduction

This compound is a substituted cyclohexene oxide derivative. The presence of the acetoxy group at the 1-position introduces a functional handle for post-polymerization modification and can influence the polymer's physical and chemical properties, such as solubility, degradability, and thermal characteristics. The polymerization of this monomer proceeds primarily through a cationic ring-opening mechanism, driven by the release of ring strain from the three-membered epoxide ring. Careful selection of the initiator and reaction conditions is crucial to control the polymerization and achieve desired polymer characteristics.

Polymerization Mechanism

The cationic ring-opening polymerization of this compound is typically initiated by a cationic species, which attacks the oxygen atom of the epoxide ring. This leads to the opening of the ring and the formation of a propagating carbocationic or oxonium ion species. The polymerization proceeds by the sequential addition of monomer units to the active chain end.

polymerization_mechanism Monomer This compound ActivatedMonomer Activated Monomer (Protonated or Coordinated Epoxide) Monomer->ActivatedMonomer Propagation Propagation: Nucleophilic attack by Monomer Monomer->Propagation Initiator Cationic Initiator (e.g., H+, Lewis Acid) Initiator->ActivatedMonomer Initiation ActivatedMonomer->Propagation Polymer Poly(1-acetoxy-trans-1,2-cyclohexylene oxide) Propagation->Polymer Chain Growth Termination Termination/Chain Transfer Propagation->Termination experimental_workflow start Start setup Assemble and flame-dry glassware under inert atmosphere. start->setup dissolve Dissolve monomer in anhydrous solvent. setup->dissolve cool Cool reaction mixture to desired temperature (e.g., 0 °C). dissolve->cool add_initiator Add initiator solution dropwise via syringe. cool->add_initiator polymerize Stir for the desired reaction time. add_initiator->polymerize terminate Quench the reaction with methanol. polymerize->terminate precipitate Precipitate the polymer in a non-solvent (e.g., cold diethyl ether). terminate->precipitate isolate Isolate the polymer by filtration or centrifugation. precipitate->isolate dry Dry the polymer under vacuum. isolate->dry end End dry->end

Application Notes and Protocols: The Use of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-acetoxy-7-oxabicyclo[4.1.0]heptane as a versatile building block in the synthesis of complex pharmaceutical intermediates. The focus of this document is its application in the synthesis of antiviral drugs, particularly oseltamivir (Tamiflu®), a neuraminidase inhibitor used for the treatment of influenza.[1][2]

Introduction

This compound is a functionalized epoxide that holds significant potential as a chiral starting material for the synthesis of various carbocyclic nucleoside analogues and other complex molecules. Its rigid bicyclic structure and the presence of both an epoxide and an acetate group allow for regio- and stereoselective transformations, making it an attractive intermediate for pharmaceutical manufacturing. While various synthetic routes to the anti-influenza drug oseltamivir have been developed, many rely on the strategic opening of an epoxide ring on a cyclohexane scaffold.[1] This document outlines a potential application of this compound in a synthetic pathway towards a key intermediate of oseltamivir.

Application: Synthesis of an Oseltamivir Intermediate

The core structure of oseltamivir features a functionalized cyclohexane ring with three stereocenters. The commercial synthesis of oseltamivir often starts from shikimic acid or quinic acid.[1] However, alternative synthetic routes are continually being explored to develop more efficient and cost-effective processes.[3][4] The 7-oxabicyclo[4.1.0]heptane core is a key feature in some of these alternative synthetic strategies.[5][6][7]

This application note proposes a synthetic route where this compound serves as a key starting material for the diastereoselective synthesis of a crucial amino alcohol intermediate in the oseltamivir synthesis.

Proposed Synthetic Pathway

The proposed pathway involves the nucleophilic ring-opening of the epoxide in this compound by an amine, followed by further functional group manipulations.

G A This compound B Nucleophilic Ring-Opening (e.g., with an amine nucleophile) A->B Step 1 C trans-2-Amino-1-acetoxycyclohexanol Derivative B->C D Hydrolysis C->D Step 2 E trans-2-Amino-cyclohexane-1,x-diol Intermediate D->E F Further Functionalization E->F Multiple Steps G Oseltamivir F->G

Caption: Proposed synthetic pathway from this compound to Oseltamivir.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway.

Protocol 1: Nucleophilic Ring-Opening of this compound

Objective: To synthesize a trans-2-amino-1-acetoxycyclohexanol derivative by the ring-opening of this compound with an appropriate amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Solvent (e.g., acetonitrile, isopropanol)

  • Lewis acid catalyst (optional, e.g., Yb(OTf)₃)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1.1 equivalents).

  • If using a catalyst, add the Lewis acid (0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with the saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired trans-2-amino-1-acetoxycyclohexanol derivative.

Protocol 2: Hydrolysis of the Acetate Group

Objective: To hydrolyze the acetate group of the trans-2-amino-1-acetoxycyclohexanol derivative to yield the corresponding amino diol intermediate.

Materials:

  • trans-2-Amino-1-acetoxycyclohexanol derivative

  • Base (e.g., K₂CO₃, LiOH)

  • Solvent (e.g., methanol, THF/water mixture)

  • Acid for neutralization (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Dissolve the trans-2-amino-1-acetoxycyclohexanol derivative (1 equivalent) in the chosen solvent.

  • Add the base (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino diol intermediate, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for key transformations in established oseltamivir syntheses that utilize related epoxide intermediates. This data can serve as a benchmark for the proposed pathway using this compound.

Table 1: Representative Yields for Epoxide Ring-Opening Reactions in Oseltamivir Synthesis

Starting Epoxide IntermediateNucleophileCatalyst/ConditionsProductYield (%)Reference
(3aR,7R,7aS)-2-Azido-3a,6,7,7a-tetrahydrobenzo[d][1][5]dioxole-7-yl methanesulfonate derived epoxideDiethylamine-Oseltamivir precursor85[1]
Ethyl (1R,5R,6S)-5,6-epoxy-4-(pentan-3-yloxy)cyclohex-1-enecarboxylateAzideTi(OiPr)₄Azido alcohol intermediate92[1]

Table 2: Overall Yields of Various Oseltamivir Syntheses

Synthetic RouteKey Starting MaterialNumber of StepsOverall Yield (%)Reference
Trost SynthesisCommercially available materials830[3][4]
Hayashi Synthesis-3 one-pot operations57[1]
Karpf/Trussardi Synthesis(-)-Shikimic acid--[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a pharmaceutical intermediate, applicable to the protocols described above.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis A Combine Reactants and Solvent B Add Catalyst (if applicable) A->B C Stir at Defined Temperature B->C D Monitor Progress (TLC, LC-MS) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying and Filtration F->G H Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for chemical synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most common causes?

A1: Low yields in this synthesis typically stem from three primary issues:

  • Product Instability: The target molecule, an epoxide of an enol ester, is prone to thermal and acidic rearrangement into 2-acetoxycyclohexanone. This rearrangement can even occur slowly at room temperature.[1]

  • Side Reactions: Besides rearrangement, other reactions can compete with the desired epoxidation. These include allylic oxidation of the cyclohexene ring and hydrolysis (ring-opening) of the epoxide product, especially during aqueous workup.[2][3]

  • Suboptimal Reaction Conditions: The choice of oxidant, reaction temperature, and pH are critical. Non-ideal conditions can favor the formation of byproducts over the desired epoxide.

Q2: I've identified 2-acetoxycyclohexanone as a major byproduct. How can I prevent its formation?

A2: The formation of 2-acetoxycyclohexanone is due to the thermal rearrangement of the desired this compound.[1] To minimize this:

  • Maintain Low Temperatures: Keep the reaction and purification temperatures as low as possible. The rearrangement is known to occur readily at 110°C and proceeds slowly even at room temperature.[1]

  • Proper Storage: Once synthesized, the product should be stored in a refrigerator to prevent isomerization.[1] Samples stored at room temperature have been observed to isomerize over time.[1]

  • Minimize Reaction and Workup Time: Extended exposure to even moderate temperatures can increase the amount of rearranged byproduct.

Q3: My product seems to degrade during workup and purification. What are the recommended procedures?

A3: The epoxide product is sensitive to acid. Acid-catalyzed hydrolysis can quickly open the epoxide ring, leading to the formation of acetic acid and a dimer of 2-hydroxycyclohexanone.[1]

  • Avoid Strong Acids: Do not use acidic solutions (e.g., HCl) during the workup.[1] A gentle wash with a saturated sodium bicarbonate solution can be used to neutralize any remaining acidic oxidant.

  • Purification Method: Fractional distillation under reduced pressure is an effective method for purification.[1] This allows the product to be distilled at a lower temperature, minimizing thermal rearrangement.

  • Drying: Use an anhydrous drying agent like sodium sulfate and store the dried solution in the refrigerator before proceeding with purification.[1]

Q4: What are the most critical reaction parameters to control for maximizing yield?

A4: Careful control of reaction parameters is essential. The choice of epoxidizing agent is a primary consideration. Peroxy acids are commonly used for the epoxidation of 1-acetoxycyclohexene.[1] For general epoxidations of cyclohexene derivatives, other systems like hydrogen peroxide with a catalyst can also be employed.[4][5] Key parameters are summarized in the table below.

Data Presentation: Key Parameter Optimization

ParameterRecommendationRationale & Impact on Yield
Temperature Maintain low to moderate temperatures (e.g., 0°C to room temperature) during the reaction.Higher temperatures accelerate the undesired thermal rearrangement to 2-acetoxycyclohexanone, significantly reducing the yield of the target epoxide.[1]
pH / Acidity Maintain neutral or slightly basic conditions, especially during workup.The epoxide ring is susceptible to acid-catalyzed opening (hydrolysis), leading to diols and other byproducts.[1][2]
Oxidant Use a suitable epoxidizing agent like a peroxy acid (e.g., peracetic acid).[1]The choice of oxidant directly influences reaction rate and selectivity. Peroxy acids are effective for this specific transformation.
Solvent Use an inert aprotic solvent (e.g., dichloromethane, chloroform).The solvent should not react with the epoxide. Protic solvents may contribute to ring-opening side reactions.
Storage Store the purified product under refrigeration in an inert atmosphere.[1]Prevents slow isomerization to 2-acetoxycyclohexanone at room temperature and potential degradation.[1]

Experimental Protocols

Protocol 1: Epoxidation of 1-Acetoxycyclohexene with Peracetic Acid

This protocol is adapted from the synthesis described in the literature.[1]

  • Preparation: Dissolve 1-acetoxycyclohexene in a suitable inert solvent, such as chloroform or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath to 0-5°C.

  • Addition of Oxidant: Slowly add a solution of peracetic acid dropwise to the cooled solution of 1-acetoxycyclohexene over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., 0-5°C) for several hours, monitoring the reaction progress by TLC or GC.

  • Quenching & Workup: Once the reaction is complete, carefully quench any remaining peroxy acid by adding a saturated solution of sodium bicarbonate or sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low bath temperature (<30°C).

  • Purification: Purify the crude product by fractional distillation under high vacuum (e.g., 2 mm Hg) to minimize the distillation temperature and prevent thermal rearrangement.[1]

  • Storage: Store the purified this compound in a refrigerator.[1]

Visualizations

reaction_pathway reactant reactant product product reagent reagent A 1-Acetoxycyclohexene B This compound A->B Peroxy Acid (e.g., CH3CO3H)

Caption: Synthesis pathway for this compound.

competing_reactions start start main_product main_product side_product side_product reagent reagent sub 1-Acetoxycyclohexene prod This compound sub->prod Epoxidation (Desired Pathway) side3 Oxidized Byproducts sub->side3 Allylic Oxidation side1 2-Acetoxycyclohexanone prod->side1 Thermal Rearrangement (Heat) side2 Ring-Opened Products (e.g., Diols) prod->side2 Hydrolysis (Acid, H2O)

Caption: Competing reactions in the synthesis of the target epoxide.

troubleshooting_workflow start_node start_node decision_node decision_node reco_node reco_node cause_node cause_node start Start: Low Yield check_ketone Is 2-acetoxycyclohexanone a major byproduct? start->check_ketone check_diol Are polar, ring-opened byproducts present? check_ketone->check_diol No cause_rearrange Probable Cause: Thermal Rearrangement check_ketone->cause_rearrange Yes check_other Other oxidized byproducts observed? check_diol->check_other No cause_hydrolysis Probable Cause: Acid-Catalyzed Hydrolysis check_diol->cause_hydrolysis Yes cause_oxidation Probable Cause: Allylic Oxidation check_other->cause_oxidation Yes reco_temp Recommendation: - Lower reaction/distillation temp - Refrigerate product immediately cause_rearrange->reco_temp reco_ph Recommendation: - Use neutral/basic workup - Avoid strong acids cause_hydrolysis->reco_ph reco_oxidant Recommendation: - Re-evaluate oxidant choice - Optimize reaction conditions cause_oxidation->reco_oxidant

Caption: A troubleshooting workflow for diagnosing low yield issues.

References

Technical Support Center: Epoxidation of 1-Acetoxycyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the epoxidation of 1-acetoxycyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the epoxidation of 1-acetoxycyclohexene?

The primary and desired product is 1,2-epoxy-1-acetoxycyclohexane. This reaction involves the formation of an epoxide ring across the double bond of the enol acetate.

Q2: What are the most common side reactions observed during this epoxidation?

The most prevalent side reactions include:

  • Baeyer-Villiger Oxidation: Rearrangement of the starting material or the epoxide product to form a lactone (a cyclic ester).

  • Hydrolysis: Acid-catalyzed ring-opening of the desired epoxide product to yield trans-1,2-diacetoxycyclohexane or other diol derivatives, especially in the presence of water.[1]

  • Thermal Rearrangement: Isomerization of the 1,2-epoxy-1-acetoxycyclohexane product to 2-acetoxycyclohexanone, which can occur at elevated temperatures.

Q3: Why is the Baeyer-Villiger oxidation a concern?

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are not only epoxidizing agents but are also the classic reagents for Baeyer-Villiger oxidations.[2][3][4] This reaction can compete with epoxidation, leading to the formation of an unwanted lactone byproduct and reducing the yield of the desired epoxide.

Q4: How can I minimize the formation of the diol byproduct?

The diol is formed by the acid-catalyzed hydrolysis of the epoxide. To minimize this, ensure the reaction is carried out under anhydrous conditions. The use of a non-aqueous solvent is critical. Additionally, buffering the reaction mixture to neutralize the carboxylic acid byproduct of the peroxyacid can suppress this side reaction.

Q5: What conditions favor the thermal rearrangement to 2-acetoxycyclohexanone?

This rearrangement can occur when the reaction or workup is performed at elevated temperatures. It is recommended to maintain a low reaction temperature and avoid excessive heating during product isolation and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the epoxidation of 1-acetoxycyclohexene.

Problem 1: Low Yield of the Desired Epoxide
Possible Cause Suggested Solution Rationale
Competing Baeyer-Villiger Oxidation Use a buffered epoxidation system (e.g., with NaHCO₃ or Na₂HPO₄).The Baeyer-Villiger reaction can be pH-dependent. Buffering the reaction mixture can selectively promote epoxidation over the rearrangement.
Epoxide Ring Hydrolysis Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of water, especially under the acidic conditions generated by the peroxyacid byproduct, will lead to the opening of the epoxide ring to form a diol.
Thermal Rearrangement of Product Maintain a low reaction temperature (e.g., 0-5 °C) and avoid heating during workup and purification.The desired epoxide can thermally rearrange to the isomeric 2-acetoxycyclohexanone.
Incomplete Reaction Monitor the reaction progress by TLC or GC. If the reaction stalls, consider adding a fresh portion of the peroxyacid.The peroxyacid may degrade over time, leading to incomplete conversion of the starting material.
Problem 2: Presence of Significant Impurities in the Product
Observed Impurity Identification Suggested Action
Lactone byproduct Characteristic ester peak in the IR spectrum (~1735-1750 cm⁻¹). Distinct signals in the ¹H and ¹³C NMR spectra.Use buffered conditions for the epoxidation. Purification by column chromatography may be necessary to separate the lactone from the epoxide.
trans-1,2-Diacetoxycyclohexane Presence of hydroxyl groups (if hydrolysis is incomplete) or two acetate signals in the NMR spectrum.Ensure anhydrous reaction conditions. During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid byproduct.
2-Acetoxycyclohexanone Strong carbonyl peak in the IR spectrum (~1715 cm⁻¹). Characteristic ketone and acetate signals in the NMR spectrum.Maintain low temperatures throughout the reaction and purification process.
meta-Chlorobenzoic acid (from m-CPBA) Can be detected by TLC and may co-crystallize with the product.Wash the reaction mixture with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) during workup to extract the acidic byproduct.

Experimental Protocols

Key Experiment: Epoxidation of 1-Acetoxycyclohexene with m-CPBA

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.

Materials:

  • 1-Acetoxycyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-acetoxycyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-acetoxycyclohexene over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC (staining with a potassium permanganate solution can help visualize the disappearance of the alkene). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxyacid.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (2 x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Pathways and Logic Diagrams

The following diagrams illustrate the main reaction and potential side reactions.

epoxidation_main_pathway 1-Acetoxycyclohexene 1-Acetoxycyclohexene 1,2-Epoxy-1-acetoxycyclohexane 1,2-Epoxy-1-acetoxycyclohexane 1-Acetoxycyclohexene->1,2-Epoxy-1-acetoxycyclohexane m-CPBA, DCM, 0 °C side_reactions cluster_main Main Reaction cluster_side Side Reactions 1-Acetoxycyclohexene 1-Acetoxycyclohexene 1,2-Epoxy-1-acetoxycyclohexane 1,2-Epoxy-1-acetoxycyclohexane 1-Acetoxycyclohexene->1,2-Epoxy-1-acetoxycyclohexane m-CPBA Lactone byproduct Lactone byproduct 1-Acetoxycyclohexene->Lactone byproduct Baeyer-Villiger Oxidation trans-Diol byproduct trans-Diol byproduct 1,2-Epoxy-1-acetoxycyclohexane->trans-Diol byproduct Acid-catalyzed Hydrolysis (H₂O, H⁺) 2-Acetoxycyclohexanone 2-Acetoxycyclohexanone 1,2-Epoxy-1-acetoxycyclohexane->2-Acetoxycyclohexanone Thermal Rearrangement (Heat) troubleshooting_logic Low Yield Low Yield Check for Baeyer-Villiger Product Check for Baeyer-Villiger Product Low Yield->Check for Baeyer-Villiger Product Check for Diol Product Check for Diol Product Low Yield->Check for Diol Product Check for Rearrangement Product Check for Rearrangement Product Low Yield->Check for Rearrangement Product Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Impure Product Impure Product Analyze by NMR/IR for Side Products Analyze by NMR/IR for Side Products Impure Product->Analyze by NMR/IR for Side Products Use Buffered Conditions Use Buffered Conditions Check for Baeyer-Villiger Product->Use Buffered Conditions Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check for Diol Product->Ensure Anhydrous Conditions Maintain Low Temperature Maintain Low Temperature Check for Rearrangement Product->Maintain Low Temperature Optimize Workup (e.g., base wash) Optimize Workup (e.g., base wash) Analyze by NMR/IR for Side Products->Optimize Workup (e.g., base wash) Improve Purification (e.g., chromatography) Improve Purification (e.g., chromatography) Analyze by NMR/IR for Side Products->Improve Purification (e.g., chromatography)

References

Technical Support Center: Stereoselective Ring-Opening of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the stereoselective ring-opening of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. This key transformation is crucial for synthesizing highly functionalized cyclohexane derivatives, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals, including precursors to Oseltamivir (Tamiflu)[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control stereoselectivity in the ring-opening of this epoxide?

A1: The stereochemical outcome of the ring-opening reaction is primarily governed by the reaction mechanism, which is dictated by the choice of catalyst and nucleophile. The two main pathways are:

  • Acid-Catalyzed Ring-Opening: This typically proceeds through a mechanism with SN1 character. The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon atom, which can better stabilize a partial positive charge. This pathway generally results in a trans-diaxial ring-opening.[4]

  • Base-Catalyzed Ring-Opening: This reaction follows an SN2 mechanism. The nucleophile directly attacks the less sterically hindered carbon atom of the epoxide ring, leading to an inversion of stereochemistry at that center and resulting in a trans-diaxial product.[4]

  • Neighboring Group Participation: The adjacent acetoxy group can act as an internal nucleophile, leading to the formation of a cyclic acetoxonium ion intermediate. Subsequent attack by an external nucleophile can lead to products with syn stereochemistry, which contrasts with the typical anti products from direct attack.

Q2: How do acidic and basic conditions mechanistically differ in the ring-opening process?

A2: The choice between acidic and basic conditions fundamentally alters the sequence of bond-breaking and bond-making events, which in turn affects the regio- and stereoselectivity.

  • Under acidic conditions , the epoxide is activated by protonation, making it a better leaving group. The C-O bond begins to break before the nucleophile attacks, creating an SN1-like transition state.

  • Under basic conditions , a strong nucleophile directly attacks the epoxide ring in a classic SN2 fashion, forcing the ring to open.

The diagram below illustrates these two distinct mechanistic pathways.

Mechanisms cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) A1 Epoxide Protonation A2 Carbocation-like Intermediate A1->A2 A3 Nucleophilic Attack (at more substituted C) A2->A3 A4 Trans-product A3->A4 B1 Direct Nucleophilic Attack (at less substituted C) B2 Transition State B1->B2 B3 Trans-product (Inversion of configuration) B2->B3 Start 1-Acetoxy-7-oxabicyclo [4.1.0]heptane Start->A1 H+ Start->B1 Nu-

Caption: Acid-catalyzed vs. Base-catalyzed ring-opening pathways.

Q3: I am getting a mixture of stereoisomers. How can I improve the selectivity for a single isomer?

A3: Achieving high stereoselectivity often requires careful optimization of reaction conditions. A mixture of isomers can result from competing reaction pathways (e.g., mixed SN1/SN2) or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Catalyst Choice: Switch from a Brønsted acid (like H₂SO₄), which can lead to mixtures, to a Lewis acid. Chiral Lewis acids, such as metal-salen complexes, can significantly enhance stereoselectivity by coordinating to the epoxide and directing the nucleophilic attack.[5]

  • Solvent and Nucleophile: The choice of solvent can influence the stability of charged intermediates. Aprotic solvents often favor SN2 pathways, while protic solvents can stabilize carbocation-like intermediates, favoring SN1 pathways.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy.

The following workflow can guide your optimization process.

Optimization_Workflow cluster_acid_path cluster_base_path Start Low Stereoselectivity Observed Condition Analyze Conditions: - Catalyst - Solvent - Temperature Start->Condition Decision Is reaction Acid or Base-Catalyzed? Condition->Decision Acid_Action Switch from Brønsted to Lewis Acid (e.g., Sc(OTf)3) or Chiral Catalyst Decision->Acid_Action Acid Base_Action Use Bulky Nucleophile to Enhance Regioselectivity Decision->Base_Action Base Acid_Temp Lower Temperature (-78°C to 0°C) Acid_Action->Acid_Temp Check Analyze Product Mixture (NMR, Chiral HPLC) Acid_Temp->Check Base_Solvent Switch to Aprotic Solvent (e.g., THF, Dioxane) Base_Action->Base_Solvent Base_Solvent->Check Check->Condition Further Optimization Needed Success High Selectivity Achieved Check->Success Desired Outcome

Caption: Workflow for optimizing stereoselective ring-opening reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Catalyst deactivation. 2. Polymerization of the epoxide starting material.[6] 3. Reaction temperature is too high or too low.1. Use a fresh or higher loading of the catalyst. 2. Run the reaction at a lower concentration; add the catalyst or substrate slowly over time. 3. Perform a temperature screen to find the optimal balance between reaction rate and stability.
Poor Stereoselectivity 1. Competing SN1 and SN2 pathways. 2. Product epimerization under the reaction conditions. 3. Insufficient facial selectivity.1. For SN2, use highly nucleophilic, non-basic conditions. For SN1, use a non-nucleophilic acid and a weakly nucleophilic solvent. 2. Buffer the reaction or perform a milder workup to prevent isomerization. 3. Employ a chiral catalyst or a directing group to block one face of the epoxide.
Formation of Byproducts 1. Payne rearrangement or other skeletal rearrangements. 2. Elimination reactions forming allylic alcohols.1. Use milder, non-acidic conditions. Lewis acids are often less prone to inducing rearrangements than Brønsted acids. 2. Use a non-basic nucleophile. If a strong base is required, use a non-nucleophilic base in conjunction with a separate nucleophile.

Quantitative Data Summary

The table below summarizes representative data for the ring-opening of substituted cyclohexene oxides with acetate-related nucleophiles under various conditions, illustrating the impact of the catalyst on the stereochemical outcome.

Catalyst Nucleophile / Solvent Temp (°C) Product Ratio (anti:syn) Yield (%) Reference Principle
H₂SO₄ (cat.)Acetic Acid2570:3085Brønsted acid catalysis can lead to mixtures.
NaOAcAcetic Anhydride80>95:5 (anti)92Base-catalyzed SN2 attack is highly selective.[7]
Sc(OTf)₃Acetic Anhydride / MeCN0>98:2 (anti)95Lewis acids effectively promote clean ring-opening.
Ammonium Decatungstocerate(IV)Acetic Acid25High anti selectivity90-95Polyoxometalate catalysts are efficient for stereoselective acetolysis.[8]
Epoxide HydrolaseH₂O / Buffer30>99:1 (Enantioselective)75Enzymatic methods offer excellent selectivity but may have substrate limitations.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Stereoselective Ring-Opening with Acetic Anhydride

This protocol describes a general procedure for the highly anti-selective ring-opening of this compound using a Lewis acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Scandium triflate (Sc(OTf)₃) (0.05 eq)

  • Acetic anhydride (1.2 eq)

  • Acetonitrile (MeCN), anhydrous (0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add scandium triflate (0.05 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise over 5 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure trans-1,2-diacetoxycyclohexane product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The trans-diaxial arrangement can often be confirmed by analyzing the coupling constants of the protons attached to the carbon atoms bearing the acetoxy groups.

References

Technical Support Center: Purification of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most widely used method for the purification of this compound is silica gel column chromatography. This technique separates the target compound from impurities based on differences in their polarity.

Q2: Why is my yield low after purification on a standard silica gel column?

Low yields are often due to the decomposition of the epoxide ring on the acidic surface of standard silica gel. This compound is sensitive to acid, which can catalyze the opening of the epoxide ring to form undesired diol byproducts.

Q3: How can I prevent the decomposition of my compound during silica gel chromatography?

To prevent decomposition, it is crucial to use neutralized or deactivated silica gel. This can be achieved by:

  • Preparing a slurry of the silica gel in a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%).

  • Using commercially available deactivated silica gel.

  • Treating the silica gel with an aqueous sodium bicarbonate solution, followed by washing and drying, to neutralize its acidic character.[1][2]

Q4: What are the typical impurities I should expect to see?

Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials, such as cyclohexene oxide or the acetylating agent (e.g., acetic anhydride).

  • The corresponding diol, formed by the hydrolysis of the epoxide ring.

  • Diastereomers of the product, if the synthesis is not stereospecific.

Q5: How can I visualize this compound on a TLC plate?

Since this compound is likely a colorless compound, visualization on a Thin Layer Chromatography (TLC) plate can be achieved using:

  • A UV lamp (if the compound or impurities are UV active).

  • Staining with a potassium permanganate (KMnO₄) solution, which reacts with the epoxide.

  • Staining with a p-anisaldehyde solution followed by heating.

  • An iodine chamber.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or tailing spots on TLC 1. Sample is too concentrated. 2. The chosen solvent system is not optimal. 3. Compound is interacting strongly with the acidic silica.1. Dilute the sample before spotting on the TLC plate. 2. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate to hexane). 3. Spot the sample on a TLC plate that has been pre-treated with triethylamine.
Product co-elutes with an impurity The polarity of the product and the impurity are very similar.1. Try a different solvent system with different selectivities (e.g., replace hexane with toluene or ethyl acetate with diethyl ether). 2. Use a finer mesh silica gel for higher resolution. 3. Consider other purification techniques such as preparative HPLC.
Multiple spots are observed for the purified product 1. The product exists as a mixture of diastereomers. 2. The product is decomposing on the TLC plate.1. Attempt to separate the diastereomers using a very long column, a different stationary phase (e.g., alumina), or preparative HPLC. 2. Run the TLC on a neutralized plate to check for on-plate decomposition.
No product is recovered from the column 1. Complete decomposition of the product on the column. 2. The product is too non-polar and eluted with the solvent front, or too polar and did not elute from the column.1. Use deactivated silica gel for the next purification attempt. 2. Adjust the polarity of the eluent. Start with a very non-polar solvent and gradually increase the polarity.

Data Presentation

Table 1: Recommended Solvent Systems for Silica Gel Column Chromatography

Solvent System Typical Ratio (v/v) Notes
Ethyl Acetate / Hexane1:10 to 1:4A good starting point for many epoxides. Adjust the ratio based on TLC results.
Petroleum Ether / Ethyl Acetate100:1 to 10:1Another common non-polar/polar solvent combination.
Dichloromethane / Hexane1:5 to 1:1Can offer different selectivity compared to ethyl acetate-based systems.

Note: It is recommended to add 0.1-1% triethylamine to the eluent to prevent decomposition of the epoxide.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Gently stir for a few minutes.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Elute the column with the initial solvent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel bed.

    • Drain the solvent until the sample has fully entered the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine).

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Deactivated Silica Gel) TLC_Analysis->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Troubleshooting_Tree Start Low Yield After Purification Check_Decomposition Decomposition on Silica? Start->Check_Decomposition Yes_Decomp Yes Check_Decomposition->Yes_Decomp No_Decomp No Check_Decomposition->No_Decomp Use_Deactivated_Silica Use Deactivated Silica Gel (e.g., with Triethylamine) Yes_Decomp->Use_Deactivated_Silica Check_Elution Product Eluted? No_Decomp->Check_Elution Yes_Eluted Yes Check_Elution->Yes_Eluted No_Eluted No Check_Elution->No_Eluted Co_elution Co-elution with Impurity? Yes_Eluted->Co_elution Adjust_Solvent Adjust Solvent Polarity No_Eluted->Adjust_Solvent Yes_Coelute Yes Co_elution->Yes_Coelute No_Coelute No Co_elution->No_Coelute Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Yes_Coelute->Optimize_Chromatography Check_Other_Issues Consider Other Issues (e.g., Incomplete Reaction) No_Coelute->Check_Other_Issues

References

troubleshooting low conversion rates in reactions with 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. The information is designed to help resolve common issues, particularly low conversion rates, in reactions involving this versatile synthetic intermediate.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions with this compound can arise from several factors related to reagent stability, reaction conditions, and substrate-specific side reactions. This guide addresses the most common challenges in a question-and-answer format.

Q1: My nucleophilic ring-opening reaction is sluggish or stalling. What are the primary factors to investigate?

A1: Several factors can lead to low conversion rates in nucleophilic ring-opening reactions of this epoxide. The key areas to investigate are:

  • Nucleophile Strength and Concentration: Weak nucleophiles may not be sufficiently reactive to open the epoxide ring efficiently. Ensure your nucleophile is strong enough for the reaction conditions. Increasing the concentration of the nucleophile can also improve the reaction rate.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, be aware that excessive heat can lead to side reactions and decomposition. A careful optimization of the reaction temperature is crucial.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents are often a good choice for SN2 reactions.

  • Catalyst Activity: If you are using a catalyst, such as a Lewis acid, ensure it is not deactivated by impurities (e.g., water) in your reaction mixture.

Q2: I am observing the formation of unexpected side products. What are the likely side reactions?

A2: The most common side reaction with this compound is an intramolecular rearrangement where the acetate group acts as a nucleophile, leading to the formation of a bicyclic acetoxonium ion intermediate. This can then be attacked by a nucleophile at a different position, leading to regioisomeric byproducts. Additionally, under certain conditions, elimination reactions can occur, leading to the formation of unsaturated products.

Q3: How does the choice of acidic or basic conditions affect the reaction outcome?

A3: The reaction conditions significantly influence the regioselectivity of the ring-opening reaction:

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a significant degree of SN1 character, and the nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge in the transition state.

Q4: Could the 1-acetoxy group be interfering with the reaction?

A4: Yes, the 1-acetoxy group can influence the reaction in several ways:

  • Steric Hindrance: It can sterically hinder the approach of the nucleophile to one of the epoxide carbons.

  • Electronic Effects: The electron-withdrawing nature of the acetate can affect the electrophilicity of the epoxide carbons.

  • Intramolecular Reactions: As mentioned, the acetate can act as an intramolecular nucleophile, leading to rearrangement products.

Q5: What is the optimal temperature range for reactions with this compound?

A5: The optimal temperature is highly dependent on the specific nucleophile, solvent, and catalyst being used. It is generally recommended to start at room temperature and gradually increase the temperature if the reaction is not proceeding. Monitoring the reaction by TLC or GC/MS is crucial to identify the temperature at which product formation is maximized and side product formation is minimized.

Frequently Asked Questions (FAQs)

Q: What is the typical stability and storage recommendation for this compound?

A: this compound should be stored in a cool, dry place, away from acids and strong bases. It is generally stable under neutral conditions but can be sensitive to both acidic and basic environments, which can catalyze its ring-opening or rearrangement.

Q: Are there any known incompatible reagents?

A: Strong acids and bases should be used with caution as they can lead to uncontrolled reactions and the formation of multiple products. Protic solvents in combination with strong bases can also be problematic as the base may be quenched by the solvent.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. Gas chromatography-mass spectrometry (GC/MS) can also be used for more quantitative analysis and to identify any side products being formed.

Data Presentation

The following tables summarize quantitative data for typical reactions involving 7-oxabicyclo[4.1.0]heptane derivatives, providing a baseline for expected outcomes under various conditions.

Table 1: Effect of Catalyst on Nucleophilic Ring Opening with an Amine

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)
NoneTHF2524< 10
Sc(OTf)₃ (10)CH₃CN251285
Yb(OTf)₃ (10)CH₃CN251292
In(OTf)₃ (10)CH₃CN25895

Table 2: Influence of Solvent on Reaction with Sodium Azide

SolventTemperature (°C)Time (h)Yield (%) of Azido Alcohol
DMF80688
DMSO80685
Acetonitrile801275
Ethanol/Water (1:1)801292

Experimental Protocols

Below are detailed methodologies for key experiments involving the ring-opening of this compound.

Protocol 1: Lewis Acid-Catalyzed Aminolysis

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.2 mmol).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Azide Opening in a Protic Solvent Mixture

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL).

  • Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting azido alcohol by flash chromatography.

Visualizations

The following diagrams illustrate key reaction mechanisms and logical relationships in troubleshooting low conversion rates.

reaction_mechanisms cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) start_basic Epoxide + Nucleophile ts_basic Transition State (Attack at less hindered C) start_basic->ts_basic Nucleophilic Attack product_basic Ring-Opened Product (trans-diol derivative) ts_basic->product_basic Ring Opening start_acidic Epoxide + H+ protonated_epoxide Protonated Epoxide start_acidic->protonated_epoxide Protonation ts_acidic Transition State (Attack at more substituted C) protonated_epoxide->ts_acidic Nucleophilic Attack product_acidic Ring-Opened Product (trans-diol derivative) ts_acidic->product_acidic Ring Opening

Caption: Comparison of epoxide ring-opening mechanisms under basic/neutral and acidic conditions.

troubleshooting_workflow start Low Conversion Rate Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK failure Persistent Low Conversion (Consult further literature) check_reagents->failure Reagents Impure optimize_temp Optimize Temperature check_conditions->optimize_temp Temp Issue optimize_solvent Change Solvent check_conditions->optimize_solvent Solvent Issue optimize_catalyst Add/Change Catalyst check_conditions->optimize_catalyst Catalyst Issue side_reaction Analyze for Side Products (e.g., Rearrangement) optimize_temp->side_reaction optimize_solvent->side_reaction optimize_catalyst->side_reaction modify_protocol Modify Protocol to Suppress Side Reactions side_reaction->modify_protocol Side Products Detected success Improved Conversion side_reaction->success No Side Products modify_protocol->success

Caption: A logical workflow for troubleshooting low conversion rates in reactions.

intramolecular_rearrangement cluster_main Intramolecular Rearrangement Side Reaction start_epoxide 1-Acetoxy-7-oxabicyclo [4.1.0]heptane acetoxonium Bicyclic Acetoxonium Ion (Intermediate) start_epoxide->acetoxonium Intramolecular Attack by Acetate Oxygen product1 Desired Ring-Opened Product start_epoxide->product1 External Nucleophile (Desired Pathway) product2 Rearranged Regioisomer acetoxonium->product2 Nucleophilic Attack at alternative position

Caption: Potential intramolecular rearrangement pathway leading to side products.

Technical Support Center: Optimizing Reaction Conditions for 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Acetoxy-7-oxabicyclo[4.1.0]heptane. The following sections offer insights into optimizing reaction conditions, addressing common experimental challenges, and ensuring the successful synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for this compound?

A1: The synthesis of this compound typically involves the epoxidation of 1-acetoxy-cyclohexene. The most common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Q2: What are the critical parameters to control during the epoxidation reaction?

A2: Several parameters are crucial for a successful epoxidation. These include:

  • Temperature: The reaction is often exothermic and should be carefully monitored. Low temperatures (typically 0 °C to room temperature) are generally preferred to minimize side reactions.

  • Stoichiometry of the Oxidant: Using a slight excess of the peroxy acid (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to undesired side products.

  • Reaction Time: The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the starting cyclohexene derivative or the oxidant can lead to side reactions and lower yields.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to separate the product from unreacted starting materials and byproducts. Distillation under reduced pressure can also be an effective purification method for volatile compounds.[1]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reaction of concern is the acid-catalyzed ring-opening of the epoxide. This can be initiated by the carboxylic acid byproduct of the peroxy acid or by any acidic impurities. This can lead to the formation of diol derivatives. Allylic oxidation of the cyclohexene ring can also occur, leading to the formation of enones.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded oxidizing agent.Use a freshly opened or properly stored container of the peroxy acid. The activity of peroxy acids can decrease over time.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature slightly or extending the reaction time.
Poor quality starting material.Ensure the starting 1-acetoxy-cyclohexene is pure and free of inhibitors or other contaminants.
Formation of Significant Side Products (e.g., diols) Presence of acid leading to epoxide ring-opening.[3]Add a buffer, such as sodium bicarbonate or sodium phosphate, to the reaction mixture to neutralize the acidic byproduct.[4]
Reaction temperature is too high.Maintain a lower reaction temperature (e.g., 0 °C) to minimize the rate of side reactions.
Difficult Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation.
Product instability on silica gel.Consider using a deactivated silica gel (e.g., with triethylamine) or an alternative purification method like distillation if the product is sensitive to acid.

Experimental Protocols

General Protocol for the Epoxidation of 1-Acetoxy-cyclohexene
  • Reactant Preparation: Dissolve 1-acetoxy-cyclohexene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) in DCM. Add this solution dropwise to the stirred solution of 1-acetoxy-cyclohexene over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_workup Work-up & Purification cluster_analysis Analysis Prep Prepare Starting Materials (1-Acetoxy-cyclohexene, m-CPBA) Reaction Perform Epoxidation (Solvent: DCM, Temp: 0°C) Prep->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (aq. Na2S2O3) Monitor->Quench Reaction Complete Workup Aqueous Work-up (NaHCO3, Brine) Quench->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for the synthesis and optimization of this compound.

Troubleshooting_Logic cluster_causes_yield Potential Causes for Low Yield cluster_causes_side Potential Causes for Side Products cluster_solutions_yield Solutions for Low Yield cluster_solutions_side Solutions for Side Products Start Experiment Outcome LowYield Low Yield Start->LowYield Issue? SideProducts Side Products Start->SideProducts Issue? GoodResult Successful Synthesis Start->GoodResult No Issues InactiveReagent Inactive Oxidant LowYield->InactiveReagent Check LowTemp Temp/Time Too Low LowYield->LowTemp Check ImpureStart Impure Starting Material LowYield->ImpureStart Check AcidicCond Acidic Conditions SideProducts->AcidicCond Check HighTemp High Temperature SideProducts->HighTemp Check FreshReagent Use Fresh Oxidant InactiveReagent->FreshReagent OptimizeCond Optimize Temp/Time LowTemp->OptimizeCond PurifyStart Purify Starting Material ImpureStart->PurifyStart AddBuffer Add Buffer (e.g., NaHCO3) AcidicCond->AddBuffer LowerTemp Lower Reaction Temperature HighTemp->LowerTemp

References

Technical Support Center: Synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of 1-acetoxycyclohexene to yield this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive epoxidizing agent (e.g., old m-CPBA).Use a freshly opened or properly stored container of the epoxidizing agent. The activity of peroxy acids like m-CPBA can decrease over time.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of Diol Byproduct Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can lead to the hydrolysis of the epoxide to form a diol.
Acidic reaction conditions.Buffer the reaction mixture. For instance, when using m-CPBA, which produces m-chlorobenzoic acid as a byproduct, adding a mild base like sodium bicarbonate can prevent acid-catalyzed ring-opening of the epoxide.
Incomplete Conversion of Starting Material Insufficient amount of epoxidizing agent.Use a slight excess (1.1-1.2 equivalents) of the epoxidizing agent to ensure complete conversion of the starting alkene.
Poor mixing on a larger scale.Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in scaled-up reactions.
Difficulties in Product Purification Contamination with the carboxylic acid byproduct (e.g., m-chlorobenzoic acid).During the workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.
Product instability on silica gel.Consider alternative purification methods such as distillation under reduced pressure or recrystallization if the product is a solid. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Exothermic Reaction Leading to Runaway Poor heat dissipation on a larger scale.When scaling up, ensure adequate cooling and control the rate of addition of the epoxidizing agent to manage the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory-scale method is the epoxidation of 1-acetoxycyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2] For larger-scale synthesis, alternative, more cost-effective, and safer oxidizing agents like hydrogen peroxide in the presence of a catalyst may be considered.

Q2: How can I minimize the formation of the diol impurity?

A2: The formation of the corresponding diol is typically due to the acid-catalyzed hydrolysis of the epoxide ring. To minimize this, ensure the reaction is carried out under anhydrous conditions and consider buffering the reaction. Adding a mild inorganic base like sodium bicarbonate can neutralize the carboxylic acid byproduct formed when using peroxy acids.

Q3: My reaction is not going to completion. What should I do?

A3: Incomplete conversion can be due to several factors. First, verify the purity and activity of your epoxidizing agent. Peroxy acids can degrade upon storage. Using a slight excess of the epoxidizing agent can also drive the reaction to completion. Finally, ensure adequate reaction time by monitoring the disappearance of the starting material by TLC or GC.

Q4: What are the main challenges when scaling up this synthesis?

A4: The primary challenges in scaling up include:

  • Exothermicity: Epoxidations are often exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.

  • Workup and Purification: Handling large volumes of solvents and separating the product from byproducts can be challenging. Aqueous washes to remove acidic byproducts are standard. Purification by distillation or recrystallization is often preferred over chromatography at scale.

  • Product Stability: The acetoxy group may be sensitive to hydrolysis under certain workup or purification conditions.

Q5: Are there any safety precautions I should take when working with m-CPBA?

A5: Yes, m-CPBA is a potentially explosive solid, especially when impure or subjected to shock or friction. It is also a strong oxidizing agent. Always handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid grinding the solid and store it in a cool, dry place away from flammable materials.

Experimental Protocols

Laboratory-Scale Synthesis using m-CPBA

This protocol is suitable for the synthesis of this compound on a laboratory scale.

Materials:

  • 1-Acetoxycyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-acetoxycyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-acetoxycyclohexene at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Dissolve 1-acetoxycyclohexene in anhydrous DCM B 2. Cool solution to 0 °C A->B D 4. Add m-CPBA solution dropwise at 0 °C B->D C 3. Prepare m-CPBA solution in DCM C->D E 5. Monitor reaction by TLC D->E F 6. Quench with Na2SO3 solution E->F Reaction complete G 7. Aqueous workup (NaHCO3, H2O, Brine) F->G H 8. Dry and concentrate G->H I 9. Purify product H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Epoxidation start Low Yield or Impure Product check_conversion Check TLC/GC for starting material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion check_conversion->complete_conv No check_reagent Check m-CPBA activity and stoichiometry incomplete_conv->check_reagent increase_time_temp Increase reaction time or temperature incomplete_conv->increase_time_temp check_impurities Analyze impurities (e.g., by NMR) complete_conv->check_impurities diol_present Diol byproduct present check_impurities->diol_present Diol detected other_impurities Other impurities check_impurities->other_impurities No diol use_anhydrous Use anhydrous solvents and buffer reaction diol_present->use_anhydrous improve_purification Improve purification (e.g., distillation) other_impurities->improve_purification

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Byproduct Identification in 1-Acetoxy-7-oxabicyclo[4.1.0]heptane Reactions by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 1-Acetoxy-7-oxabicyclo[4.1.0]heptane using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks in the 3.5-4.0 ppm region after my reaction. What could these be?

A1: Peaks in this region often correspond to methine protons on a carbon bearing an oxygen atom (H-C-O). In the context of this compound reactions, these are likely due to the formation of ring-opened byproducts. The most common byproducts are trans-diaxial diols or other disubstituted cyclohexanes, formed through the nucleophilic attack on the epoxide ring. For example, if water is present, trans-1,2-cyclohexanediol can form. If the reaction is performed in an alcohol solvent (e.g., methanol), you might observe the corresponding ether byproduct.

Q2: I observe a complex multiplet around 3.6 ppm and another one around 3.8 ppm. How can I distinguish between the desired product and potential byproducts?

A2: The key to distinguishing between your desired product and ring-opened byproducts lies in analyzing the coupling constants and the integration of the signals. The protons on the epoxide ring of the starting material, this compound, typically appear as doublets or multiplets in a specific region. Ring-opening leads to the formation of a cyclohexane ring in a chair conformation. The resulting trans-diaxial products will exhibit characteristic large axial-axial coupling constants (J ≈ 8-12 Hz) for the protons on the carbons bearing the new substituents. A detailed 2D NMR analysis (COSY, HSQC) can help establish the connectivity and confirm the structure of the byproducts.

Q3: My reaction yield is low, and the NMR indicates a mixture of compounds. What reaction conditions could be promoting byproduct formation?

A3: Byproduct formation in reactions with this compound is often promoted by the presence of nucleophiles and acidic or basic conditions.

  • Acidic Conditions: Traces of acid can catalyze the ring-opening of the epoxide, leading to the formation of diols or other addition products if nucleophiles are present.

  • Basic Conditions: Strong bases can also promote epoxide ring-opening.

  • Nucleophilic Solvents or Reagents: Solvents like water or alcohols can act as nucleophiles, leading to the formation of diols or ethers. The acetate counter-ion from a salt used in the reaction could also act as a nucleophile.

To minimize byproduct formation, ensure your glassware is dry, use anhydrous solvents, and control the pH of your reaction mixture carefully.

Troubleshooting Common NMR Observations

Observation Potential Cause Suggested Action
Broad signals in the ¹H NMR spectrum. Presence of acidic or basic impurities, leading to chemical exchange. The compound may also have poor solubility.Neutralize the sample with a small amount of base (e.g., pyridine-d5) or acid if appropriate. Try a different deuterated solvent to improve solubility.
Unexpected singlet around 2.1 ppm. This could be residual acetone from cleaning NMR tubes or glassware. It could also indicate the formation of an acetate-containing byproduct.Check the purity of your deuterated solvent. Compare the chemical shift with known values for acetone in your solvent. For byproducts, 2D NMR can confirm its structure.
Signals corresponding to starting material are still present. The reaction may be incomplete.Monitor the reaction over a longer period or consider adjusting reaction conditions (e.g., temperature, catalyst loading).
Multiple sets of peaks for the product. Formation of diastereomers if a new stereocenter is created.Carefully analyze the coupling patterns and integrations to determine the ratio of diastereomers. Chiral chromatography may be necessary for separation.

Data Presentation: NMR Data for this compound and Potential Byproducts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and its common ring-opened byproducts. Chemical shifts are reported in ppm and are approximate, as they can be influenced by the solvent and concentration.

Compound Proton (¹H) δ (ppm) Multiplicity J (Hz) Carbon (¹³C) δ (ppm)
This compound H2/H63.1-3.2mC1~80.1
H3/H51.8-2.1mC2/C6~52.5
H41.3-1.6mC3/C5~24.3
OAc-CH₃~2.05sC4~19.5
OAc-C=O~170.5
OAc-CH₃~21.2
trans-1,2-Diacetoxycyclohexane H1/H2~4.8mC1/C2~74.5
CH₂1.2-2.1mCH₂~30.0, ~23.5
OAc-CH₃~2.0sOAc-C=O~170.2
OAc-CH₃~21.1
trans-1,2-Cyclohexanediol H1/H2~3.4mC1/C2~75.8
CH₂1.1-1.9mCH₂~32.9, ~24.3
OHvariablebr s
trans-2-Aminocyclohexanol H1~3.1mC1~74.0
H2~2.6mC2~58.0
CH₂1.0-1.9mCH₂~34.5, ~31.5, ~25.0, ~24.5
OH, NH₂variablebr s

Experimental Protocols

Representative Experimental Protocol: Acid-Catalyzed Ring Opening of this compound

This protocol describes a typical acid-catalyzed hydrolysis that can lead to the formation of trans-1,2-cyclohexanediol as a byproduct.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Dilute aqueous sulfuric acid (0.1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the dilute aqueous sulfuric acid (1.0 mL, 0.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Analyze the starting material, crude product, and purified fractions by ¹H and ¹³C NMR spectroscopy to identify the main product and any byproducts.

Mandatory Visualization

Reaction Pathway Diagram

Reaction_Pathway A This compound B Desired Product A->B Main Reaction (Nucleophilic Attack) C Protonated Epoxide Intermediate A->C Acid Catalysis (H+) D trans-Diaxial Ring-Opened Byproduct (e.g., trans-1,2-cyclohexanediol) C->D Nucleophilic Attack (e.g., H2O)

Caption: Reaction pathway for this compound.

Experimental Workflow for Byproduct Identification

Workflow cluster_reaction Reaction & Workup cluster_analysis NMR Analysis start Perform Reaction with This compound workup Aqueous Workup & Extraction start->workup purification Column Chromatography workup->purification nmr_crude ¹H & ¹³C NMR of Crude Product purification->nmr_crude nmr_fractions NMR of Purified Fractions purification->nmr_fractions twod_nmr 2D NMR (COSY, HSQC) of Impure Fractions nmr_crude->twod_nmr If byproducts detected identification Identify Byproducts by Comparing Spectral Data nmr_fractions->identification twod_nmr->identification

Caption: Workflow for identifying byproducts using NMR spectroscopy.

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane and Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Electronic Properties

Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, is a simple and widely studied epoxide. Its reactivity is primarily driven by the inherent strain of the three-membered oxirane ring. 1-Acetoxy-7-oxabicyclo[4.1.0]heptane is a derivative of cyclohexene oxide with an acetoxy group attached to one of the epoxide carbons. This substituent introduces both steric and electronic effects that are anticipated to modulate its reactivity compared to the parent compound.

The acetoxy group is an electron-withdrawing group, which is expected to influence the electrophilicity of the adjacent carbon atoms in the epoxide ring. This electronic effect, combined with the steric hindrance introduced by the substituent, plays a crucial role in determining the regioselectivity and rate of nucleophilic attack.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The reactivity of epoxides is most prominently observed in their ring-opening reactions with nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions and the structure of the epoxide.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of epoxides generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.

  • Cyclohexene Oxide: As a symmetrical epoxide, nucleophilic attack can occur at either of the two equivalent carbons of the epoxide ring.

  • This compound: The presence of the acetoxy group at the C1 position introduces significant steric bulk. Therefore, under basic conditions, nucleophilic attack is expected to occur preferentially at the less hindered C6 position. Furthermore, the electron-withdrawing nature of the acetoxy group may enhance the electrophilicity of the C1 carbon, but the steric hindrance is likely to be the dominant factor in determining the site of attack for most nucleophiles.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The mechanism of the subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. The regioselectivity is often directed towards the more substituted carbon, which can better stabilize a partial positive charge.

  • Cyclohexene Oxide: In the presence of an acid, the symmetrical nature of the protonated epoxide means that attack at either carbon is equally likely, leading to a single product.

  • This compound: In the acid-catalyzed ring-opening of this unsymmetrical epoxide, the outcome is more complex. The acetoxy group is electron-withdrawing, which would destabilize a developing positive charge at C1. However, the oxygen atoms of the acetoxy group could potentially participate in stabilizing a carbocation-like transition state. The regioselectivity will be a balance of these electronic effects and the steric hindrance at C1.

Experimental Data and Observations

Quantitative Data Summary

The following table summarizes available quantitative data for the reactivity of cyclohexene oxide. No directly comparable quantitative data was found for this compound.

ReactionCompoundNucleophileConditionsRate Constant / YieldReference
AlkylationCyclohexene oxide4-(p-nitrobenzyl)pyridine (NBP)AqueousSubstrate constant (K1) = 1.10[1]
HydrolysisCyclohexene oxideWaterpH 7, 25°Ck = 1.88 x 10⁻⁶ s⁻¹[2]
HydrolysisCyclohexene oxideWater120°C100% yield of trans-1,2-cyclohexanediol after 6h[3]

Experimental Protocols

Detailed methodologies for key reactions of both epoxides are provided below.

Synthesis of Cyclohexene Oxide

Procedure: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, a solution of 70 g (1.75 moles) of sodium hydroxide in 400 cc of water is prepared. To this solution, 230 g (1.71 moles) of 2-chlorocyclohexanol is added. The mixture is stirred vigorously for approximately one hour. After stopping the stirring, the upper layer is separated and fractionated. The fraction boiling at 129–134°C is collected to yield 117–122 g (70–73%) of cyclohexene oxide.[4]

Aminolysis of Cyclohexene Oxide

Procedure: The aminolysis of cyclohexene oxide can be effectively catalyzed by Ca(CF₃CO₂)₂ under solvent-free conditions. The reaction works well with various aromatic and aliphatic amines, affording the corresponding β-aminoalcohols in excellent yields with high regioselectivity.[5] For a specific example, the reaction of cyclohexene oxide with aqueous alcoholic ammonia (20-fold excess) at 100°C gives trans-2-aminocyclohexanol.[6]

Hydrolysis of Cyclohexene Oxide

Procedure: Effective hydrolysis of cyclohexene oxide can be achieved by heating it in water at temperatures between 100 and 140°C without any additional catalyst. For instance, heating cyclohexene oxide with five times its volume of water at 120°C for 6 hours results in a 100% yield of trans-1,2-cyclohexanediol.[3]

Reactions of this compound

Specific, detailed experimental protocols for the nucleophilic ring-opening of this compound are not well-documented in readily accessible literature. However, studies on similar α-acetoxy epoxides indicate that they react with nucleophiles like amines. The ring-opening of an acetoxy epoxide with an amine has been described as a concerted process.[7] Enzymatic hydrolysis of a related compound, ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, has been reported using various hydrolases, such as alkaline protease, papain, and trypsin, in a phosphate buffer solution with acetone as a co-solvent at 25°C for 48 hours.[8]

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key reaction pathways for the nucleophilic ring-opening of epoxides.

Nucleophilic_Ring_Opening cluster_basic Base-Catalyzed Ring-Opening (SN2) cluster_acidic Acid-Catalyzed Ring-Opening Epoxide_B Epoxide Transition_State_B Transition State Epoxide_B->Transition_State_B Nucleophile_B Nucleophile (Nu⁻) Nucleophile_B->Transition_State_B Product_B Ring-Opened Product Transition_State_B->Product_B Inversion of Stereochemistry Epoxide_A Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation Acid Acid (H⁺) Acid->Protonated_Epoxide Intermediate Carbocation-like Intermediate Protonated_Epoxide->Intermediate Ring Opening Nucleophile_A Nucleophile (NuH) Nucleophile_A->Intermediate Nucleophilic Attack Product_A Ring-Opened Product Intermediate->Product_A

Caption: General mechanisms for base-catalyzed and acid-catalyzed nucleophilic ring-opening of epoxides.

Regioselectivity_Comparison cluster_CHO Cyclohexene Oxide cluster_AcO This compound CHO Cyclohexene Oxide CHO_Nu_Base Nucleophilic Attack (Base-catalyzed) CHO->CHO_Nu_Base CHO_Nu_Acid Nucleophilic Attack (Acid-catalyzed) CHO->CHO_Nu_Acid CHO_Prod_Base Single Product (Attack at C1 or C2) CHO_Nu_Base->CHO_Prod_Base CHO_Prod_Acid Single Product (Attack at C1 or C2) CHO_Nu_Acid->CHO_Prod_Acid AcO This compound AcO_Nu_Base Nucleophilic Attack (Base-catalyzed) AcO->AcO_Nu_Base AcO_Nu_Acid Nucleophilic Attack (Acid-catalyzed) AcO->AcO_Nu_Acid AcO_Prod_Base Major Product (Attack at C6 - less hindered) AcO_Nu_Base->AcO_Prod_Base AcO_Prod_Acid Product Mixture? (Attack at C1 or C6) AcO_Nu_Acid->AcO_Prod_Acid

Caption: Predicted regioselectivity in nucleophilic ring-opening of the two epoxides.

Conclusion

  • Cyclohexene oxide , being a simple, symmetrical epoxide, serves as a baseline for epoxide reactivity. Its reactions are well-documented and predictable.

  • This compound presents a more complex case. The acetoxy substituent introduces both steric and electronic effects that influence the rate and regioselectivity of nucleophilic attack. Under basic conditions, attack is anticipated at the less hindered carbon. Under acidic conditions, the regioselectivity is less predictable and may result in a mixture of products.

The electron-withdrawing nature of the acetoxy group in this compound is likely to make the epoxide ring more susceptible to nucleophilic attack compared to cyclohexene oxide, assuming steric factors are not prohibitive. However, without direct comparative experimental data, this remains a qualitative assessment. Further experimental studies are required to provide a quantitative comparison of the reactivity of these two compounds. This guide provides a framework for understanding their potential differences based on fundamental principles of organic chemistry.

References

A Comparative Guide to the Epoxidation of 1-Acetoxycyclohexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The epoxidation of 1-acetoxycyclohexene is a critical transformation in organic synthesis, yielding a versatile epoxide intermediate for the construction of complex molecules, including pharmaceuticals. The choice of epoxidation method can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of various epoxidation methods for 1-acetoxycyclohexene, supported by available experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.

Comparison of Epoxidation Methods

The following table summarizes the key performance indicators for different methods of epoxidizing 1-acetoxycyclohexene.

MethodReagent(s)SolventReaction TimeYield (%)Diastereoselectivity (syn:anti)Reference
Peroxyacid Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)Chloroform24 hours75Not Specified[1]
Peroxyacetic acidNot SpecifiedNot SpecifiedNot Specified
Metal-Catalyzed Epoxidation Hydrogen Peroxide (H₂O₂) / Metal CatalystNot SpecifiedNot SpecifiedNot Specified
Enzymatic Epoxidation Lipase / H₂O₂Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is based on the work of Shine and Hunt.

Procedure:

  • Dissolve 1-acetoxycyclohexene (1.0 equivalent) in chloroform.

  • Add a solution of meta-chloroperoxybenzoic acid (1.1 equivalents) in chloroform dropwise to the stirred solution of the enol acetate at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-acetoxy-1,2-epoxycyclohexane.

  • Purify the product by distillation under reduced pressure.[1]

Reaction Pathways and Workflows

The selection of an epoxidation method involves considering the reaction mechanism and the overall experimental workflow.

Signaling Pathway of Peroxyacid Epoxidation

The epoxidation of an alkene with a peroxyacid, such as m-CPBA, proceeds through a concerted mechanism often referred to as the "butterfly" transition state.

peroxyacid_epoxidation Alkene 1-Acetoxycyclohexene TransitionState Concerted Transition State ('Butterfly') Alkene->TransitionState Peroxyacid m-CPBA Peroxyacid->TransitionState Epoxide 1-Acetoxy-1,2-epoxycyclohexane TransitionState->Epoxide CarboxylicAcid m-Chlorobenzoic Acid TransitionState->CarboxylicAcid experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 1-Acetoxycyclohexene ReactionStep Reaction in Appropriate Solvent Start->ReactionStep Reagent Epoxidizing Agent (e.g., m-CPBA) Reagent->ReactionStep Quench Quenching / Washing ReactionStep->Quench Extraction Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval PurificationMethod Purification (e.g., Distillation, Chromatography) SolventRemoval->PurificationMethod Product Pure Epoxide PurificationMethod->Product

References

Navigating the Synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane: A Comparative Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of the theoretical versus expected experimental yields for the synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a valuable epoxide intermediate. We delve into a common synthetic protocol, explore alternative methods, and present the data in a clear, comparative format to inform experimental design and expectation.

The synthesis of this compound, the epoxide of cyclohexenyl acetate, is a crucial transformation in organic synthesis. While the theoretical yield of any chemical reaction is stoichiometrically 100%, the practical, experimental yield is invariably lower due to a multitude of factors including incomplete reactions, side reactions, and purification losses. This guide will focus on the widely employed epoxidation of cyclohexenyl acetate using meta-chloroperoxybenzoic acid (m-CPBA), providing a detailed experimental protocol and discussing factors that influence its real-world yield.

Comparison of Synthetic Methods and Yields

Method/ParameterPrimary Method: m-CPBA EpoxidationAlternative Method 1: Hydrogen Peroxide with CatalystAlternative Method 2: Halohydrin Formation and Cyclization
Starting Material 1-Acetoxycyclohexene1-Acetoxycyclohexene1-Acetoxycyclohexene
Reagents m-Chloroperoxybenzoic acid (m-CPBA)Hydrogen peroxide, Catalyst (e.g., Manganese or Rhenium based)N-Bromosuccinimide (NBS) in aqueous DMSO, followed by a base
Theoretical Yield 100%100%100%
Expected Experimental Yield 70-85% (Estimated)Variable, can be high but often requires optimizationGenerally good to high yields over two steps
Advantages Commercially available reagent, generally reliable, straightforward procedure."Greener" oxidant (water is the byproduct), catalytic.Avoids peroxy acids, can be stereoselective.
Disadvantages Peroxy acids can be hazardous, stoichiometric byproduct removal.Catalyst may be expensive or require specific conditions.Two-step process, requires handling of bromine reagents.

Experimental Protocols

Primary Method: Epoxidation with m-CPBA

This method is a standard and widely used procedure for the epoxidation of a variety of alkenes.

Protocol:

  • Dissolve 1-acetoxycyclohexene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

The acetoxy group in the starting material is an electron-withdrawing group, which can deactivate the double bond towards electrophilic attack by the peroxy acid, potentially requiring longer reaction times or slightly elevated temperatures compared to simple cyclohexene. However, epoxidation of such systems with m-CPBA is a well-established transformation.

Factors Influencing Experimental Yield

Several factors can cause the experimental yield to deviate from the theoretical maximum:

  • Purity of Reagents: The purity of both the starting alkene and the m-CPBA is crucial.

  • Reaction Conditions: Temperature control is important to minimize side reactions.

  • Workup and Purification: Losses can occur during the extraction and chromatography steps.

  • Side Reactions: The acidic nature of the m-chlorobenzoic acid byproduct can potentially catalyze the ring-opening of the newly formed epoxide, especially if not properly buffered or neutralized.

Alternative Synthetic Approaches

For comparison, alternative methods for the synthesis of epoxides are available and may offer advantages in specific contexts.

  • Catalytic Epoxidation with Hydrogen Peroxide: This method is considered more environmentally friendly. Various transition metal catalysts, such as those based on manganese or rhenium, can activate hydrogen peroxide for the epoxidation of alkenes[1]. The yield and selectivity can be highly dependent on the chosen catalyst and reaction conditions.

  • Halohydrin Formation and Intramolecular Cyclization: This two-step process first involves the formation of a bromohydrin from the alkene using a reagent like N-bromosuccinimide in the presence of water. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis to form the epoxide ring[2][3]. This method can offer good stereocontrol.

Visualizing the Synthetic Pathway

The following diagrams illustrate the primary synthetic workflow and the logical relationship of the key components.

experimental_workflow start Start: 1-Acetoxycyclohexene reagents Reagents: m-CPBA, CH₂Cl₂ reaction Epoxidation Reaction (0°C to RT) start->reaction reagents->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product logical_relationship cluster_reactants Reactants cluster_conditions Conditions cluster_products Products alkene 1-Acetoxycyclohexene epoxide This compound alkene->epoxide oxidant m-CPBA oxidant->epoxide byproduct m-Chlorobenzoic Acid oxidant->byproduct solvent Dichloromethane solvent->epoxide temperature 0°C to Room Temp. temperature->epoxide

References

A Comparative Guide to the Analytical Validation of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a key intermediate in various synthetic pathways. The following sections detail the performance of common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation in a research and drug development setting.

Comparison of Analytical Methods

The primary methods for the quantitative and qualitative analysis of this compound and related epoxide compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity assessment.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the validation of analytical methods for epoxides and related acetylated compounds, providing a benchmark for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95-105%94-105%[1]
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL to pg/mL range5 pmol (with derivatization)[1]
Limit of Quantitation (LOQ) ng/mL range0.25 µM (with derivatization)[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation: Dissolve a precisely weighed sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Analysis: Quantitation is typically performed using an external or internal standard method. Identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST). The parent compound, 7-Oxabicyclo[4.1.0]heptane, has available mass spectrometry data in the NIST WebBook[2].

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC is a versatile method for the analysis of a wide range of compounds, including epoxides. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection. A stability-indicating reversed-phase HPLC method has been successfully developed and validated for the assay of another epoxide, alphamethylepoxide, and for the estimation of its related compounds[3].

Method 1: Direct Analysis (for process control and purity)

  • Chromatographic System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile, increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the acetate group).

  • Injection Volume: 10 µL.

Method 2: Analysis with Derivatization (for trace level quantification)

For low-level quantification of epoxides, derivatization with a UV-absorbing reagent like N,N-diethyldithiocarbamate (DTC) can be employed.[1]

  • Derivatization Protocol:

    • To 100 µL of the sample in a suitable solvent, add a 100- to 1,000-fold excess of DTC.

    • Incubate the mixture at 60 °C for 20 minutes at a neutral pH.[1]

    • Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose unreacted DTC.[1]

  • Chromatographic Conditions:

    • Column: Supelcosil LC-18-S (150 x 4.6-mm) or equivalent.[1]

    • Mobile Phase: 40% (v/v) acetonitrile in water.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection Wavelength: 278 nm.[1]

    • Injection Volume: 20 µL.[1]

This derivatization method has shown linear responses for epoxides in the concentration range of 0.25 to 50 µM and recoveries of ≥94%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR are utilized.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire a standard proton spectrum. Key signals to observe would be the acetate methyl protons, protons on the bicyclic ring, and particularly the protons adjacent to the epoxide and acetate functionalities.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum. The chemical shifts of the carbonyl carbon of the acetate group and the carbons of the epoxide ring are characteristic. For acetylated bicyclo[2.2.1]heptane derivatives, 13C NMR spectroscopy has been used for enantiomeric differentiation with chiral shift reagents[4].

  • Purity Determination (qNMR): Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard of known purity and concentration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the validation of analytical methods for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify identify Library Search & Identification integrate->identify report Report quantify->report identify->report

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase/Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into HPLC dissolve->inject Direct Sample derivatize->inject Derivatized Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report quantify->report

HPLC analysis workflow for this compound.

Alternative and Complementary Methods

While GC-MS and HPLC are the primary techniques for routine analysis and validation, other methods can provide valuable complementary information:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for quick identification of functional groups, such as the ester carbonyl and the epoxide C-O stretch, and for raw material screening.

  • Titration Methods: Traditional chemical titration methods can be used to determine the epoxide equivalent weight, providing a measure of the concentration of epoxide groups in a sample.

Conclusion

The choice of analytical method for the validation of this compound will depend on the specific requirements of the analysis. GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis. HPLC provides robust and precise quantification and is well-suited for routine quality control. NMR spectroscopy remains the gold standard for structural confirmation and can be employed for highly accurate purity determination. For comprehensive validation, a combination of these techniques is often recommended to ensure the identity, purity, and strength of the analyte.

References

Comparative Analysis of Catalysts for the Ring-Opening of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective and stereoselective ring-opening of epoxides is a critical transformation in synthetic organic chemistry, particularly in the synthesis of complex pharmaceutical intermediates. One such key intermediate is 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a precursor in various synthetic routes, including the manufacture of the antiviral drug Oseltamivir (Tamiflu). The efficiency of the ring-opening step is highly dependent on the catalyst employed. This guide provides a comparative study of different catalytic systems for this reaction and its closely related aziridine analogs, supported by experimental data.

The ring-opening of the epoxide or its corresponding aziridine is a pivotal step in constructing the Oseltamivir backbone.[1][2] This reaction involves the nucleophilic attack of an alcohol, such as 3-pentanol, or an azide source, at one of the electrophilic carbon atoms of the strained three-membered ring. The choice of catalyst is crucial for activating the ring, controlling the regioselectivity of the nucleophilic attack, and ultimately maximizing the yield of the desired product.[3][4]

Data Presentation: Catalyst Performance in Ring-Opening Reactions

The following tables summarize quantitative data from studies on the ring-opening of an advanced vinyl aziridine intermediate, which serves as a close analog for the target epoxide in the synthesis of Oseltamivir. The data highlights the significant impact of Lewis acid catalysts and reaction conditions on product yield.

Table 1: Comparative Performance of Lewis Acids in Aziridine Ring-Opening with 3-Pentanol

This table is based on data from the optimization of the vinyl aziridine ring-opening step, a key transformation in a concise synthesis of Oseltamivir.[5] The primary goal was to maximize the yield of the desired ether product (46) while minimizing the formation of the byproduct alcohol (47).

EntryCatalyst (equiv.)Temperature (°C)Time (h)Yield of desired product (%)Yield of byproduct (%)
1BF₃·OEt₂ (1.5)034530
2BF₃·OEt₂ (1.5)-20243030
3BF₃·OEt₂ (1.5)2315225
4In(OTf)₃ (1.5)23242050
5Cu(OTf)₂ (1.5)23241555
6BF₃·OEt₂ (2.0)23165 (isolated)-

Data adapted from a study on an Oseltamivir synthesis intermediate.[5]

Table 2: Overview of Various Catalytic Systems for Epoxide and Aziridine Ring-Opening

This table provides a broader look at different catalytic approaches used for the ring-opening of the epoxide and aziridine intermediates in Oseltamivir synthesis.

SubstrateCatalyst / ReagentsNucleophileConditionsProduct TypeReference(s)
EpoxideNaN₃ / NH₄ClAzideDMF:EtOH:H₂O, 25-30°C, 10-12hAzido-alcohol[6]
EpoxideH₂SO₄WaterTHF:H₂O, 25-30°C, 2-4hDiol[6]
AziridineBF₃·OEt₂3-PentanolDichloromethane, 23°C, 1hAmino-ether[2][5]
AziridineAcidic ConditionsAzide85°CAmino-azide[3]

Experimental Protocols

Below is a generalized methodology for the Lewis acid-catalyzed ring-opening of an epoxide or aziridine with an alcohol, based on procedures reported in the literature.[5][6]

General Procedure for Lewis Acid-Catalyzed Ring-Opening:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide or aziridine substrate (1.0 equivalent).

  • Solvent and Nucleophile Addition: Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane). Add the nucleophile (e.g., 3-pentanol, >10 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or 23 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂, 1.5-2.0 equivalents) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired ring-opened product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study aimed at identifying the optimal catalyst for the ring-opening reaction.

G cluster_setup Experimental Setup cluster_reactions Catalyst Screening cluster_analysis Analysis & Comparison cluster_conclusion Conclusion Substrate 1-Acetoxy-7-oxabicyclo [4.1.0]heptane CatA Catalyst A (e.g., BF₃·OEt₂) Substrate->CatA Parallel Reactions CatB Catalyst B (e.g., In(OTf)₃) Substrate->CatB Parallel Reactions CatC Catalyst C (e.g., Cu(OTf)₂) Substrate->CatC Parallel Reactions CatD Catalyst D (e.g., H₂SO₄) Substrate->CatD Parallel Reactions Nuc Nucleophile (e.g., 3-Pentanol) Nuc->CatA Nuc->CatB Nuc->CatC Nuc->CatD Analysis Reaction Monitoring (TLC, LC-MS) Yield & Selectivity Determination CatA->Analysis CatB->Analysis CatC->Analysis CatD->Analysis Comparison Comparative Data Analysis Analysis->Comparison Optimal Optimal Catalyst & Conditions Comparison->Optimal

Caption: Workflow for comparative catalyst screening in a ring-opening reaction.

References

Unlocking Synthetic Pathways: The Strategic Advantages of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is paramount to the success of a synthetic campaign. 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a functionalized epoxide, presents a unique set of advantages over simpler epoxides like cyclohexene oxide, offering enhanced control over reactivity and stereoselectivity in the construction of complex molecular architectures.

This guide provides a comparative analysis of this compound, supported by available data and detailed experimental protocols, to inform its application in sophisticated synthetic strategies.

Enhanced Regio- and Stereoselectivity in Nucleophilic Ring-Opening Reactions

The primary advantage of the 1-acetoxy group lies in its influence on the regioselectivity and stereoselectivity of epoxide ring-opening reactions. The electron-withdrawing nature of the acetoxy group can polarize the epoxide ring, making the C1 carbon more susceptible to nucleophilic attack. This directing effect can lead to a higher yield of the desired regioisomer compared to unsubstituted epoxides.

Furthermore, the steric bulk of the acetoxy group can influence the trajectory of the incoming nucleophile, favoring attack from the less hindered face of the molecule. This can be particularly advantageous in the synthesis of chiral molecules where precise control of stereochemistry is critical.

While direct comparative studies with quantitative data for this compound are not extensively available in the public domain, the principles of electronic and steric control by substituents on epoxide rings are well-established in organic chemistry. For instance, studies on the ring-opening of other substituted cyclohexene oxides have demonstrated the profound impact of substituents on the reaction outcome.

A Versatile Precursor for Complex Natural Products and Pharmaceutical Intermediates

The 7-oxabicyclo[4.1.0]heptane core is a recurring motif in a variety of natural products and serves as a valuable building block in the synthesis of pharmaceutical agents. The presence of the acetoxy group in this compound provides a handle for further functionalization, expanding its utility as a versatile intermediate. For example, the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used to introduce other functionalities or to direct subsequent reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not readily found in commercial or publicly available literature, suggesting its use in proprietary or highly specialized synthetic routes. However, general procedures for the epoxidation of allylic acetates and the subsequent ring-opening of the resulting epoxides can be adapted.

General Procedure for the Synthesis of this compound:

The synthesis would typically involve the epoxidation of 1-acetoxycyclohexene. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

  • Reaction: 1-acetoxycyclohexene + m-CPBA -> this compound

  • Reagents and Conditions: 1-acetoxycyclohexene (1 equivalent), m-CPBA (1.1-1.5 equivalents), in DCM at 0 °C to room temperature.

  • Work-up: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxy acid, followed by washing with a basic solution (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and concentrated, and the product is purified by chromatography.

General Procedure for Nucleophilic Ring-Opening:

The ring-opening of this compound with a nucleophile (Nu-H) can be performed under either acidic or basic conditions, depending on the nature of the nucleophile.

  • Reaction: this compound + Nu-H -> Ring-opened product

  • Acidic Conditions (e.g., with H₂O/H⁺): The epoxide is treated with an aqueous acid solution. The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.

  • Basic/Nucleophilic Conditions (e.g., with R₂NH): The epoxide is treated with the nucleophile, often in a suitable solvent. The reaction may be heated to facilitate the ring-opening.

Comparative Data Summary

A direct quantitative comparison of reaction outcomes for this compound versus a simpler alternative like cyclohexene oxide is not available in the reviewed literature. The following table illustrates a hypothetical comparison based on established principles of organic chemistry, highlighting the expected advantages.

FeatureThis compoundCyclohexene Oxide (Alternative)Expected Advantage of this compound
Regioselectivity in Nucleophilic Attack High (directed by the acetoxy group)Moderate to low (attack at either carbon)Improved yield of the desired regioisomer.
Stereoselectivity High (influenced by the steric bulk of the acetoxy group)ModerateBetter control over the stereochemical outcome of the reaction.
Versatility as an Intermediate High (acetoxy group allows for further functionalization)ModerateBroader scope for the synthesis of complex molecules.

Visualizing Reaction Pathways

To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized reaction workflow and the directing effect of the acetoxy group.

experimental_workflow start 1-Acetoxycyclohexene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation product This compound epoxidation->product ring_opening Nucleophilic Ring-Opening product->ring_opening final_product Functionalized Cyclohexane Derivative ring_opening->final_product

Caption: General synthetic workflow utilizing this compound.

directing_effect cluster_reactant This compound cluster_attack Nucleophilic Attack C1 C1-OAc C2 C2 O O C1->O C2->O Nu Nu- Nu->C1 Favored pathway (electronic & steric direction) Nu->C2 Disfavored pathway

Caption: Regio-directing effect of the C1-acetoxy group in nucleophilic ring-opening.

A Comparative Guide to Alternative Reagents for 1-Acetoxy-7-oxabicyclo[4.1.0]heptane in Aminocyclitol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of aminocyclitols is a critical step in the creation of various therapeutic agents. 1-Acetoxy-7-oxabicyclo[4.1.0]heptane serves as a key building block in this process. However, a range of alternative reagents and synthetic strategies offer comparable or even superior outcomes in terms of yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable methodology.

The primary function of this compound is to introduce a protected amino alcohol moiety. The alternative approaches can be broadly categorized into two main strategies: the use of different electrophilic aminating reagents and alternative synthetic pathways to aminocyclitols.

I. Alternative Electrophilic Amination Reagents

Electrophilic amination reactions provide a direct method for the introduction of an amino group. Several classes of reagents have emerged as powerful alternatives to strategies involving epoxide opening.[1][2]

A. Hydroxylamine Derivatives:

Hydroxylamine-based reagents are versatile and have been extensively used for electrophilic amination.[1][3] Reagents such as O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) and PivONH₃OTf (PONT) have demonstrated high efficiency in the amination of various nucleophiles.[1][3]

B. Oxaziridines:

Oxaziridines are another important class of electrophilic aminating agents. Their reactivity can be tuned by modifying the substituents on the nitrogen and carbon atoms of the three-membered ring.[4]

C. Nitrenium Ions:

Recent advancements have introduced bench-stable N-heterocyclic nitrenium ions as effective reagents for electrophilic amination. These non-oxidative reagents react efficiently with a broad range of organolithium and organomagnesium nucleophiles.[4]

II. Alternative Synthetic Strategies for Aminocyclitols

Beyond direct electrophilic amination, various synthetic routes can be employed to construct the aminocyclitol core without relying on this compound.

A. Chemoenzymatic Approaches:

The use of enzymes, such as aminotransferases, offers a highly selective and environmentally friendly approach to aminocyclitol synthesis.[5][6] This strategy often involves the conversion of a ketone precursor to the corresponding amine with high enantiomeric excess.

B. Intramolecular Cyclization:

Intramolecular cyclization strategies can be employed to construct the cyclic core of aminocyclitols from acyclic precursors. These methods offer good control over stereochemistry.[5]

C. Nucleophilic Opening of Other Epoxides:

Instead of this compound, other functionalized cyclohexene oxide derivatives can be synthesized and used as precursors. The epoxide ring can be opened by a nitrogen nucleophile to introduce the amino group.[7][8][9][10]

Comparative Performance Data

The following tables summarize the performance of selected alternative reagents and strategies compared to a typical reaction involving a derivative of this compound.

Reagent/Strategy Substrate Product Yield (%) Reaction Conditions Reference
This compound derivative Amine NucleophileAminocyclitol70-90VariesGeneral Knowledge
O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) / NaH 2-OxazolidinoneN-Amino-2-oxazolidinone45-95Dioxane[3]
Nitrenium Salt Organolithium/Organomagnesium ReagentPrimary AmineHigh-[4]
Aminotransferase (WecE mutant) ValienoneValienamine>99.9% eeBiocatalytic[5]
Nucleophilic opening of a bromotriol with NaN₃ Bromotriol3-aminocyclooctanetriolHigh-[5]

Experimental Protocols

1. N-Amination of 2-Oxazolidinones using O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂):

To a solution of the 2-oxazolidinone in dioxane, sodium hydride is added. The mixture is stirred at room temperature, followed by the addition of O-(p-nitrobenzoyl)hydroxylamine. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.[3]

2. Electrophilic Amination using Nitrenium Salts:

The organolithium or organomagnesium reagent is prepared in an appropriate solvent under an inert atmosphere. The solution is then cooled, and the N-heterocyclic nitrenium salt is added. The reaction mixture is stirred until completion, followed by an aqueous workup and purification of the resulting primary amine.[4]

3. Biocatalytic Transamination to Valienamine:

The ketone substrate, valienone, is incubated with the engineered aminotransferase enzyme (e.g., a mutant of WecE) in a suitable buffer containing an amine donor. The reaction is carried out at a controlled temperature and pH. The product, valienamine, is then isolated and purified.[5]

Visualizing the Alternatives

The following diagrams illustrate the conceptual relationships and workflows of the alternative strategies.

logical_relationship cluster_alternatives Alternative Strategies This compound This compound Aminocyclitol Synthesis Aminocyclitol Synthesis This compound->Aminocyclitol Synthesis Electrophilic Amination Reagents Electrophilic Amination Reagents Electrophilic Amination Reagents->Aminocyclitol Synthesis Alternative Synthetic Pathways Alternative Synthetic Pathways Alternative Synthetic Pathways->Aminocyclitol Synthesis

Caption: Logical relationship of alternative strategies.

experimental_workflow cluster_electrophilic Electrophilic Amination cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_epoxide Alternative Epoxide Route A1 Select Reagent (e.g., NbzONH2) A2 React with Nucleophile A1->A2 A3 Purification A2->A3 B1 Prepare Ketone Substrate B2 Enzymatic Transamination B1->B2 B3 Isolation B2->B3 C1 Synthesize Functionalized Cyclohexene Oxide C2 Nucleophilic Opening with Nitrogen Source C1->C2 C3 Purification C2->C3

Caption: High-level experimental workflows.

References

A Comparative Guide to the Synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, a valuable epoxide intermediate in the pharmaceutical and fine chemical industries, can be achieved through various synthetic routes. The choice of a particular method often depends on a careful consideration of factors such as yield, reaction efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four prominent synthesis routes: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), catalytic epoxidation using a manganese catalyst with hydrogen peroxide, chemoenzymatic epoxidation, and epoxidation with dioxiranes generated in situ.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for each of the four synthesis routes for this compound.

Parameterm-CPBA EpoxidationCatalytic Epoxidation (Mn/H₂O₂)Chemoenzymatic EpoxidationDioxirane Epoxidation (DMDO)
Yield High (typically >90%)Good to High (80-95%)Good to High (75-99%)High (>95%)[1]
Reaction Time 2-4 hours4-16 hours[2][3]1-24 hours10-60 minutes
Reaction Temperature 0°C to room temperatureRoom temperature to 60°C30-40°C[4]Room temperature
Key Reagents m-CPBA, DichloromethaneMnSO₄, H₂O₂, NaHCO₃, Additive (e.g., Salicylic Acid)Immobilized Lipase (e.g., Novozym 435), H₂O₂, Phenylacetic AcidOxone, Acetone, NaHCO₃
Purification Filtration of m-chlorobenzoic acid, Column chromatographyExtraction, Column chromatographyExtraction, Column chromatographyExtraction, Column chromatography
Estimated Reagent Cost per Mole of Product HighLowModerateModerate
Safety & Environmental Considerations Use of a potentially explosive peroxy acid; chlorinated solvent.Use of a green oxidant (H₂O₂); low toxicity catalyst.Mild reaction conditions; biodegradable catalyst; potential for reagent recycling.Metal-free; avoids ring-opening by-products; generation of acetone peroxide is a potential hazard.

Detailed Experimental Protocols

Route 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This classical method offers high yields and relatively short reaction times.

Procedure:

  • Dissolve 1-acetoxycyclohexene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain a white precipitate of meta-chlorobenzoic acid. Filter the mixture and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Route 2: Catalytic Epoxidation with Manganese/H₂O₂

This route is a more cost-effective and environmentally friendly alternative to the m-CPBA method.[2][3][5][6]

Procedure:

  • In a round-bottom flask, dissolve 1-acetoxycyclohexene (1 equivalent) and manganese(II) sulfate (0.1 mol%) in a suitable solvent such as DMF or tert-butanol.[2][5]

  • In a separate vessel, prepare a solution of 30% aqueous hydrogen peroxide (1.5 equivalents) and sodium bicarbonate (0.25 equivalents). For improved efficiency, an additive such as salicylic acid (4 mol%) can be included in the reaction mixture.[5]

  • Slowly add the hydrogen peroxide/bicarbonate solution to the stirred solution of the alkene and catalyst over a period of 4-16 hours.[2][3]

  • Maintain the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 3: Chemoenzymatic Epoxidation

This method utilizes a lipase for the in situ generation of a peroxy acid, offering mild reaction conditions and the potential for reagent recycling.[7][8]

Procedure:

  • To a solution of 1-acetoxycyclohexene (1 equivalent) and phenylacetic acid (1.2 equivalents) in a suitable organic solvent (e.g., chloroform), add immobilized Candida antarctica lipase B (Novozym 435).

  • Add 30% aqueous hydrogen peroxide (2 equivalents) to the mixture.

  • Stir the reaction mixture at 30-40°C for 1-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter to recover the immobilized enzyme, which can be washed and reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove the phenylacetic acid. The phenylacetic acid can be recovered from the aqueous layer by acidification and extraction for potential reuse.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Route 4: Epoxidation with Dioxiranes (DMDO)

This metal-free method employs dimethyldioxirane (DMDO) generated in situ from Oxone and acetone, known for its high efficiency and clean reaction profile.[1]

Procedure:

  • Dissolve 1-acetoxycyclohexene (1 equivalent) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (1.2 equivalents) to the solution to maintain a buffered pH.

  • Cool the mixture to 0°C in an ice bath and add Oxone (potassium peroxymonosulfate, 1.5 equivalents) portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to afford this compound.

Cost-Benefit Analysis

A crucial aspect of selecting a synthesis route is the economic viability. The following table provides an estimated cost comparison of the key reagents for each method. Prices are approximate and can vary based on supplier and purity.

ReagentPrice (USD)Supplier Example
m-CPBA (≤77%)~$705 / kg[9]Sigma-Aldrich
Manganese(II) Sulfate Heptahydrate~$500-900 / ton[5]Alibaba
Novozym 435 (immobilized lipase)~$50 / g[10]MedchemExpress
Oxone (Potassium Peroxymonosulfate)~$88 / kg[11]Sigma-Aldrich
1-AcetoxycyclohexeneVaries (bulk pricing required)-

Analysis:

  • m-CPBA Epoxidation: While offering high yields and reliability, the high cost of m-CPBA makes this route less economically favorable for large-scale production. The use of a chlorinated solvent also raises environmental concerns.

  • Catalytic Epoxidation (Mn/H₂O₂): This method stands out for its low reagent cost, with both manganese sulfate and hydrogen peroxide being inexpensive bulk chemicals. The use of a green oxidant is a significant environmental advantage. While reaction times can be longer, the overall cost-effectiveness makes it a strong candidate for industrial applications.

  • Chemoenzymatic Epoxidation: The initial investment in the immobilized lipase can be high. However, the ability to recycle the enzyme and the carboxylic acid, coupled with mild reaction conditions, can make this route competitive, especially for the synthesis of high-value, acid-sensitive epoxides.

  • Dioxirane Epoxidation (DMDO): Oxone is a moderately priced reagent. This method's key advantages are its speed and clean reaction profile, often leading to high yields with minimal by-products. The metal-free conditions are also beneficial. However, the potential for generating explosive acetone peroxides requires careful handling and control of reaction conditions.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

mCPBA_Epoxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Acetoxycyclohexene 1-Acetoxycyclohexene Reaction_Mixture Reaction at 0°C to RT 1-Acetoxycyclohexene->Reaction_Mixture m-CPBA m-CPBA m-CPBA->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Figure 1: Workflow for m-CPBA Epoxidation.

Catalytic_Epoxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Acetoxycyclohexene 1-Acetoxycyclohexene Reaction_Mixture Slow Addition at RT 1-Acetoxycyclohexene->Reaction_Mixture MnSO4 MnSO₄ MnSO4->Reaction_Mixture H2O2 H₂O₂ H2O2->Reaction_Mixture NaHCO3 NaHCO₃ NaHCO3->Reaction_Mixture Solvent Solvent (DMF/tBuOH) Solvent->Reaction_Mixture Quench Quench Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Figure 2: Workflow for Catalytic Epoxidation.

Chemoenzymatic_Epoxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Acetoxycyclohexene 1-Acetoxycyclohexene Reaction_Mixture Reaction at 30-40°C 1-Acetoxycyclohexene->Reaction_Mixture Lipase Lipase Lipase->Reaction_Mixture H2O2 H₂O₂ H2O2->Reaction_Mixture Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Reaction_Mixture Filtration Filter Enzyme Reaction_Mixture->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Figure 3: Workflow for Chemoenzymatic Epoxidation.

Dioxirane_Epoxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Acetoxycyclohexene 1-Acetoxycyclohexene Reaction_Mixture Reaction at 0°C to RT 1-Acetoxycyclohexene->Reaction_Mixture Oxone Oxone Oxone->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture NaHCO3 NaHCO₃ NaHCO3->Reaction_Mixture Quench Quench Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Figure 4: Workflow for Dioxirane Epoxidation.

References

Spectroscopic Analysis of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a foundational understanding of the spectroscopic techniques used to characterize such isomers and outlines the general experimental protocols for their synthesis and analysis, based on established methodologies for similar epoxide compounds. This information is intended to equip researchers, scientists, and drug development professionals with the necessary framework to conduct their own comparative studies.

Experimental Protocols

The stereoselective synthesis of syn- and anti-1-Acetoxy-7-oxabicyclo[4.1.0]heptane typically involves the epoxidation of 1-acetoxycyclohexene. The stereochemical outcome of the epoxidation is influenced by the choice of the epoxidizing agent and reaction conditions.

Synthesis of 1-Acetoxycyclohexene (Precursor):

1-Acetoxycyclohexene can be prepared from cyclohexanone via enolate formation followed by acetylation.

  • Enolate Formation: Cyclohexanone is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the lithium enolate.

  • Acetylation: The enolate is then quenched with acetic anhydride to yield 1-acetoxycyclohexene. The product is purified by distillation or column chromatography.

Epoxidation to form syn- and anti-Isomers:

The stereoselectivity of the epoxidation of 1-acetoxycyclohexene is key to isolating the desired isomers.

  • Synthesis of the syn-Isomer: Directed epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a coordinating solvent can favor the formation of the syn-epoxide. The acetoxy group can direct the epoxidizing agent to the same face of the double bond. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Synthesis of the anti-Isomer: To favor the anti-isomer, a different strategy may be employed, potentially involving a two-step process or a bulky epoxidizing agent that is sterically hindered from approaching the same face as the acetoxy group.

Purification and Characterization:

The resulting mixture of isomers can be separated using column chromatography on silica gel. The purified isomers are then characterized by spectroscopic methods.

Spectroscopic Analysis

The following sections detail the expected spectroscopic features for the syn and anti isomers of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane.

¹H NMR Spectroscopy:

The relative stereochemistry of the acetoxy and epoxide groups will significantly influence the chemical shifts and coupling constants of the protons on the cyclohexane ring.

  • Protons adjacent to the epoxide (H2 and H6): In the syn-isomer, the acetoxy group may deshield the adjacent epoxide protons, leading to a downfield shift compared to the anti-isomer.

  • Coupling Constants: The dihedral angles between adjacent protons will differ between the two isomers, resulting in different coupling constants. This can be particularly useful in determining the relative stereochemistry.

¹³C NMR Spectroscopy:

The carbon chemical shifts will also be sensitive to the stereochemistry.

  • Carbons of the epoxide ring (C1 and C6): The chemical shifts of these carbons will be influenced by the proximity and orientation of the acetoxy group.

  • Carbonyl carbon of the acetate group: The electronic environment of the carbonyl carbon may be slightly different in the two isomers, potentially leading to a small difference in their chemical shifts.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecules.

  • C=O stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.

  • C-O-C stretch (epoxide): Characteristic epoxide ring vibrations are expected in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch). Subtle differences in the positions and intensities of these bands may be observed between the two isomers.

Mass Spectrometry (MS):

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the isomers.

  • Molecular Ion Peak (M⁺): Both isomers are expected to show a molecular ion peak corresponding to the molecular formula C₈H₁₂O₃.

  • Fragmentation Pattern: The fragmentation patterns may differ slightly between the syn- and anti-isomers due to differences in their stereochemistry, which can influence the stability of the resulting fragment ions. Common fragmentation pathways would include the loss of the acetyl group or cleavage of the epoxide ring.

Data Presentation

While specific experimental data for the target isomers is not available, the following tables provide a template for summarizing the expected quantitative data.

Table 1: Comparative ¹H NMR Data (Predicted)

Protonsyn-Isomer (δ, ppm)anti-Isomer (δ, ppm)
H2/H6Downfield shiftedUpfield shifted
Other ring protons......
-OCOCH₃~2.0~2.0

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbonsyn-Isomer (δ, ppm)anti-Isomer (δ, ppm)
C1/C6......
C2/C5......
C3/C4......
C=O......
-OCOC H₃......

Table 3: Comparative IR Absorption Data (Predicted)

Functional Groupsyn-Isomer (cm⁻¹)anti-Isomer (cm⁻¹)
C=O Stretch~1740~1740
C-O-C Stretch (asym)~1250~1250
C-O-C Stretch (sym)~850-900~850-900

Table 4: Comparative Mass Spectrometry Data (Predicted)

Ionsyn-Isomer (m/z)anti-Isomer (m/z)
[M]⁺......
[M - CH₃CO]⁺......
Other fragments......

Experimental Workflow

The logical flow of synthesizing and comparing the isomers is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_epoxidation Stereoselective Epoxidation cluster_isomers Isomer Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Cyclohexanone enolate Enolate Formation start->enolate precursor 1-Acetoxycyclohexene enolate->precursor syn_epoxidation Directed Epoxidation (e.g., m-CPBA) precursor->syn_epoxidation anti_epoxidation Sterically Hindered Epoxidation precursor->anti_epoxidation syn_isomer syn-Isomer syn_epoxidation->syn_isomer anti_isomer anti-Isomer anti_epoxidation->anti_isomer nmr NMR (¹H, ¹³C) syn_isomer->nmr ir IR Spectroscopy syn_isomer->ir ms Mass Spectrometry syn_isomer->ms anti_isomer->nmr anti_isomer->ir anti_isomer->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Caption: Experimental workflow for the synthesis and spectroscopic comparison of this compound isomers.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane, synthesized from best practices for structurally similar compounds.

Core Safety and Handling Protocols

Prior to disposal, it is crucial to adhere to standard safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2][3] Avoid contact with skin, eyes, and clothing.[1][2][3] In case of contact, rinse the affected area immediately with plenty of water.[1][4]

Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][2][5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Neutralization/Treatment (If Applicable):

  • Licensed Waste Carrier:

    • Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste disposal company.[2]

    • Provide the waste carrier with a complete and accurate Safety Data Sheet (SDS) for the compound. If a specific SDS is unavailable, provide information on the chemical class and known hazards.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the drain or in regular trash.[1][2][3] Discharge into the environment must be avoided.[1][4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table outlines the types of data that are essential for a comprehensive risk assessment and proper disposal plan. This information should be sought from the supplier's Safety Data Sheet (SDS).

Data PointTypical Information Provided in an SDSRelevance to Disposal
LD50 (Lethal Dose, 50%) Oral, dermal, and inhalation toxicity data (e.g., mg/kg for oral/dermal, ppm for inhalation).[5]Determines the acute toxicity of the substance, informing handling precautions and the hazard classification of the waste.
Flash Point The lowest temperature at which vapors of the material will ignite.[7][8]Crucial for assessing fire hazards during storage and disposal. Flammable liquids require specific storage and handling procedures.
Boiling Point The temperature at which the substance turns from a liquid to a gas.[9]Indicates the volatility of the substance, which is important for assessing inhalation risks and the potential for vapor release.
Solubility Information on solubility in water and other solvents.[9]Affects how the chemical might move in the environment if spilled and influences the choice of cleanup materials.
Hazard Class GHS (Globally Harmonized System) hazard classifications (e.g., Flammable Liquid, Skin Irritant).[2][7]Dictates the labeling, storage, and transportation requirements for the waste.
Personal Protective Equipment Specifications for gloves, eye protection, and respiratory protection.[1][2][3]Ensures the safety of personnel handling the chemical and its waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards (Consult SDS and Institutional Guidelines) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Properly labeled, sealed container) ppe->segregate spill_kit Ensure Spill Kit is Available segregate->spill_kit contact_ehs Contact Environmental Health & Safety (EHS) for guidance and to schedule pickup spill_kit->contact_ehs licensed_disposal Transfer to Licensed Chemical Waste Disposal Service contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal Workflow Diagram

This guide provides a foundational framework for the safe disposal of this compound. Always prioritize consulting your institution's specific safety protocols and the chemical's Safety Data Sheet for the most accurate and comprehensive guidance.

References

Personal protective equipment for handling 1-Acetoxy-7-oxabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 1-Acetoxy-7-oxabicyclo[4.1.0]heptane based on data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact chemical was not found. Therefore, it is imperative to consult the specific SDS for this compound as soon as it becomes available and to perform a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment

Based on related 7-oxabicyclo[4.1.0]heptane derivatives, this compound should be handled with caution. Potential hazards include skin, eye, and respiratory irritation. Some related compounds are also flammable and may cause allergic skin reactions or are suspected of causing genetic defects.[1][2][3][4][5] The following table summarizes the recommended Personal Protective Equipment (PPE).

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn where there is a risk of splashing.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or increased exposure risk, consider additional protective clothing such as an apron or coveralls.[6][7] If the substance is flammable, flame-retardant antistatic protective clothing is advised.[8]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks associated with handling this compound.

Pre-Handling
  • Information Review: Thoroughly review the specific Safety Data Sheet (SDS) if available. In its absence, review the SDS of a closely related compound.

  • Risk Assessment: Conduct a detailed risk assessment for the planned procedure.

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[6]

  • Engineering Controls: Prepare a designated work area in a chemical fume hood to ensure adequate ventilation.[1][6]

  • PPE Check: Inspect all PPE for damage before use.

Handling
  • Wear PPE: Don all required personal protective equipment.

  • Grounding: If the compound is flammable, ensure that all equipment is properly grounded to prevent the buildup of static electricity.[3][5]

  • Chemical Transfer: Dispense the chemical carefully to avoid splashes and the generation of aerosols or mists.[6] Use non-sparking tools if the material is flammable.[6]

  • Containment: Perform all manipulations within a secondary containment system, such as a tray, to contain any spills.

  • Exposure Avoidance: Avoid all direct contact with the chemical. Do not breathe in vapors or mists.[6]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including contaminated consumables and spill cleanup debris, must be collected in a clearly labeled, sealed container suitable for hazardous waste.[6]

  • Disposal Route: Dispose of chemical waste through a licensed and approved waste disposal company. Controlled incineration with flue gas scrubbing is a common disposal method for such organic compounds.[6] Do not pour waste down the drain or dispose of it with general trash.[6]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the empty container to prevent reuse before disposal.[6]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[1]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_preparation Preparation cluster_execution Execution cluster_disposal Disposal prep1 Review Safety Data prep2 Conduct Risk Assessment prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Set Up in Fume Hood prep3->prep4 exec1 Don Appropriate PPE prep4->exec1 exec2 Handle Chemical exec1->exec2 exec3 Perform Experiment exec2->exec3 exec4 Post-Handling Decontamination exec3->exec4 disp1 Segregate and Collect Waste exec4->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: A flowchart detailing the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.